molecular formula C9H5F2NO B147646 2,4-Difluorobenzoylacetonitrile CAS No. 71682-95-6

2,4-Difluorobenzoylacetonitrile

Cat. No.: B147646
CAS No.: 71682-95-6
M. Wt: 181.14 g/mol
InChI Key: IHOQJCDNMJJLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluorobenzoylacetonitrile (CAS 71682-97-8) is a high-purity fluorinated organic compound supplied as a light yellow to dark beige solid . It is characterized by the molecular formula C9H5F2NO and a molecular weight of 181.139 g/mol . Key physical properties include a density of 1.3±0.1 g/cm³ and a boiling point of 304.0±32.0 °C at 760 mmHg . This chemical serves as a vital building block in organic synthesis, specifically as a pharmaceutical intermediate for the development of novel active compounds . The difluorobenzoyl moiety is a privileged structure in medicinal chemistry, featured in ligands designed for various biological targets. Research indicates that similar N-acylated piperazines containing the 2,4-difluorobenzoyl group are of significant interest due to their wide range of pharmacological activities. These activities include functioning as serotonin 5-HT2A receptor antagonists, cardiotonic agents, adenosine A2A receptor antagonists, and kinase inhibitors . The compound's structure, which incorporates both nitrile and carbonyl functional groups, makes it a versatile precursor for constructing more complex molecules for research and development. The product has a minimum purity of 98% and a shelf life of two years. It should be stored at room temperature away from light to ensure stability . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4-difluorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOQJCDNMJJLME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501810
Record name 3-(2,4-Difluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71682-95-6
Record name 3-(2,4-Difluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Difluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathways for 2,4-Difluorobenzoylacetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document details the underlying chemical principles, experimental methodologies, and necessary precursors, presenting the information in a clear and structured format for easy reference and implementation in a laboratory setting.

Introduction

This compound, also known as 3-(2,4-difluorophenyl)-3-oxopropanenitrile, is a β-ketonitrile of significant interest in medicinal chemistry. The presence of the difluorinated phenyl ring can impart desirable properties to target molecules, such as enhanced metabolic stability and binding affinity. This guide focuses on the most direct and established synthetic route to this valuable building block.

Core Synthesis Pathway: Claisen Condensation

The principal and most widely applicable method for the synthesis of this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with a compound containing an acidic α-proton, in this case, acetonitrile. The key precursors for this synthesis are an ester of 2,4-difluorobenzoic acid, typically ethyl 2,4-difluorobenzoate, and acetonitrile.

Synthesis of Ethyl 2,4-Difluorobenzoate

A common precursor for the Claisen condensation is ethyl 2,4-difluorobenzoate. It can be readily prepared from 2,4-difluorobenzoic acid through Fischer esterification.

Precursor_Synthesis 2,4-Difluorobenzoic_Acid 2,4-Difluorobenzoic Acid Reaction Esterification 2,4-Difluorobenzoic_Acid->Reaction Ethanol Ethanol Ethanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Ethyl_2,4-Difluorobenzoate Ethyl 2,4-Difluorobenzoate Reaction->Ethyl_2,4-Difluorobenzoate Water Water Reaction->Water Main_Synthesis_Pathway cluster_reactants Reactants Ethyl_2,4-Difluorobenzoate Ethyl 2,4-Difluorobenzoate Reaction Claisen Condensation Ethyl_2,4-Difluorobenzoate->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction Sodium_Methoxide Sodium Methoxide (Base) Sodium_Methoxide->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Product This compound Intermediate->Product Byproduct Ethanol Intermediate->Byproduct

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzoylacetonitrile, also known by its systematic name 3-(2,4-difluorophenyl)-3-oxopropanenitrile, is a fluorinated aromatic keto-nitrile compound. Its chemical structure, featuring a difluorinated phenyl ring attached to a β-ketonitrile moiety, makes it a valuable and versatile building block in synthetic organic chemistry. The presence of two electron-withdrawing fluorine atoms significantly influences the reactivity of the aromatic ring and the properties of the overall molecule. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and an analysis of its spectral characteristics, making it an essential resource for professionals in research and drug development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference(s)
CAS Number 71682-95-6[1][2]
Molecular Formula C₉H₅F₂NO[1][2]
Molecular Weight 181.14 g/mol [1][2]
Appearance Off-white to faint lemon tiny crystalline solid[1]
Melting Point 110-112 °C[1]
Storage Temperature 2-8°C (Refrigerated)[1]
SMILES C1(C=CC(F)=CC=1F)C(=O)CC#N
InChIKey IHOQJCDNMJJLME-UHFFFAOYSA-N

Experimental Protocols

Synthesis of this compound

The synthesis of β-oxoalkanonitriles, such as this compound, is commonly achieved via a Claisen-type condensation reaction between an appropriate ester and acetonitrile, using a strong base. The following protocol is a generalized procedure based on established methods for analogous compounds.[3]

Reaction Scheme:

  • Reactants: Ethyl 2,4-difluorobenzoate, Acetonitrile

  • Base: Sodium hydride (NaH) or Sodium methoxide (NaOMe)

  • Solvent: Anhydrous benzene or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: A three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is thoroughly dried and flushed with dry nitrogen gas.

  • Base Suspension: Anhydrous solvent (e.g., benzene, 100 mL) is added to the flask, followed by the cautious addition of a strong base such as sodium hydride (60% dispersion in mineral oil, approx. 1.2 equivalents).

  • Reactant Addition: A mixture of ethyl 2,4-difluorobenzoate (1.0 equivalent) and anhydrous acetonitrile (1.5 equivalents) is prepared and added dropwise to the stirred suspension of the base at room temperature over 30 minutes.

  • Reaction: Upon completion of the addition, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, the mixture is cooled in an ice bath. The reaction is carefully quenched by the slow addition of a dilute acid (e.g., 10% HCl) until the mixture is acidic (pH ~5-6).

  • Extraction: The quenched mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.

SynthesisWorkflow Reactants Reactants: - Ethyl 2,4-difluorobenzoate - Acetonitrile ReactionVessel Reaction Vessel (N2 atmosphere) Reactants->ReactionVessel Add dropwise Base Base: Sodium Hydride (NaH) Base->ReactionVessel Solvent Solvent: Anhydrous Benzene/THF Solvent->ReactionVessel Reflux Heat to Reflux (4-6 hours) ReactionVessel->Reflux Claisen Condensation Workup Acidic Workup & Extraction Reflux->Workup Purification Purification (Recrystallization) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectral Data Analysis

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic C-H (3 protons)6.9 - 8.0Multiplets (m)The fluorine atoms will cause complex splitting patterns (coupling). The proton ortho to the carbonyl group will be the most downfield.
Methylene (-CH₂-)4.0 - 4.5Singlet (s)These protons are adjacent to two electron-withdrawing groups (carbonyl and nitrile), shifting them significantly downfield.
Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will show distinct signals for the carbonyl, nitrile, methylene, and aromatic carbons. The carbons bonded to fluorine will appear as doublets due to ¹³C-¹⁹F coupling.

CarbonExpected Chemical Shift (δ, ppm)Notes
Carbonyl (C=O)180 - 195Quaternary carbon, likely a weak signal.
Aromatic C-F (2 carbons)160 - 170Will appear as large doublets due to direct C-F coupling.
Aromatic C-H (3 carbons)110 - 135Will show smaller C-F couplings.
Aromatic C-C=O (1 carbon)115 - 125Quaternary carbon, likely a weak signal.
Nitrile (C≡N)115 - 120Quaternary carbon, typically a weak to medium signal.
Methylene (-CH₂-)25 - 35Shifted downfield due to adjacent carbonyl and nitrile groups.
Expected FT-IR Spectral Data

The infrared spectrum is a valuable tool for identifying the key functional groups within the molecule.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
C≡N (Nitrile)Stretch2240 - 2260Medium
C=O (Aryl Ketone)Stretch1680 - 1700Strong
C=C (Aromatic)Stretch1475 - 1600Medium-Weak
C-F (Aryl Fluoride)Stretch1100 - 1250Strong
C-H (Aromatic)Stretch3050 - 3100Medium
C-H (Aliphatic)Stretch2850 - 3000Medium
Expected Mass Spectrometry Data

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 181. Key fragmentation patterns would likely involve:

  • Loss of HCN (m/z 27): A common fragmentation for nitriles.

  • Formation of the 2,4-difluorobenzoyl cation (m/z 141): Cleavage of the bond between the carbonyl carbon and the methylene group. This is expected to be a prominent peak.

  • Loss of CO (m/z 28) from the benzoyl cation: Leading to a peak at m/z 113, corresponding to the difluorophenyl cation.

Applications in Drug Development

Fluorinated compounds are of significant interest in medicinal chemistry due to the ability of fluorine to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. The 2,4-difluorophenyl moiety is a key structural feature in several active pharmaceutical ingredients (APIs). A prominent example is the antifungal agent Voriconazole .[4] While synthesis routes for Voriconazole typically start from 1-(2,4-difluorophenyl)ethanone derivatives, this compound represents a closely related and potentially valuable precursor for the synthesis of Voriconazole analogues and other novel therapeutic agents.[4] Its β-ketonitrile structure provides two reactive sites, allowing for diverse chemical transformations to build complex heterocyclic systems, which are prevalent in modern pharmaceuticals.

References

In-depth Technical Guide to the Crystal Structure Analysis of Fluorinated Benzamides: A Case Study of N-(2,4-Difluorophenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search for the crystal structure of 2,4-Difluorobenzoylacetonitrile did not yield a publicly available, dedicated crystallographic study. Therefore, this guide utilizes the well-characterized, closely related compound, N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) , as a representative example to illustrate the principles and methodologies of crystal structure analysis for molecules containing a 2,4-difluorophenyl moiety.

Introduction

The precise determination of the three-dimensional atomic arrangement in a crystalline solid is paramount in the fields of medicinal chemistry and materials science. X-ray crystallography provides unparalleled insight into molecular geometry, conformational preferences, and intermolecular interactions, which collectively govern the physicochemical properties of a compound. This guide presents a detailed analysis of the crystal structure of N-(2,4-Difluorophenyl)-2-fluorobenzamide, a molecule of interest due to the prevalence of fluorinated benzamides in pharmacologically active compounds.

Experimental Protocols

Synthesis and Crystallization

The synthesis of N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) was achieved in high yield (87%) through a standard condensation reaction between 2-fluorobenzoyl chloride and 2,4-difluoroaniline.[1]

Synthesis:

  • Reactants: 2-fluorobenzoyl chloride and 2,4-difluoroaniline.

  • Procedure: The synthesis follows standard procedures for condensation reactions to form an amide linkage.[1]

Crystallization:

  • Method: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in dichloromethane (CH₂Cl₂) at room temperature.[1]

X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal of Fo24 was mounted for X-ray diffraction analysis. The data was collected at a temperature of 294 K.[1]

Data Collection:

  • Instrument: Oxford Diffraction Xcalibur Sapphire 3 (Gemini ultra) diffractometer.

  • Radiation: Mo-Kα radiation.

  • Software: Data collection, reduction, and structure solution were performed using CrysAlisPro and the SHELXS, SHELXL14 programs.[1]

Structure Refinement:

  • The structure was solved and refined using established crystallographic software.

  • Geometric analysis was performed using the SHELXL14 output and the PLATON package.[1]

Data Presentation: Crystallographic Data for N-(2,4-Difluorophenyl)-2-fluorobenzamide

The following tables summarize the key quantitative data obtained from the single-crystal X-ray diffraction analysis of N-(2,4-Difluorophenyl)-2-fluorobenzamide.[1]

Table 1: Crystal Data and Structure Refinement Parameters [1]

ParameterValue
Chemical FormulaC₁₃H₈F₃NO
Formula Weight251.20
Crystal SystemMonoclinic
Space GroupPn (No. 7)
a (Å)5.6756(3)
b (Å)4.9829(2)
c (Å)19.3064(12)
β (°)91.197(5)
Volume (ų)545.88(5)
Z2
Temperature (K)294(2)
Radiation (Å)Mo-Kα (0.71073)
Reflections Collected3717
Independent Reflections1799
R(int)0.019
R[F² > 2σ(F²)]0.038
wR(F²)0.091
Goodness-of-fit on F²1.04

Table 2: Selected Bond Lengths and Angles

BondLength (Å)AngleDegrees (°)
N1⋯F122.745(3)N1-H1⋯F12132(3)
H1⋯F122.12(4)

Table 3: Intermolecular Interactions [1]

Interaction TypeDescriptionDistance (Å)
Amide-Amide Hydrogen Bond1D interaction along the b-axis-
C-H⋯F ContactsForms a cyclic R²₂(12) motifH⋯F = 2.49, 2.57
C-F⋯C Ring StackingInvolves F12 and the C6 ring centroidF12⋯Cg1 = 3.399(2)

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure determination of N-(2,4-Difluorophenyl)-2-fluorobenzamide.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Crystal Structure Analysis start Starting Materials (2-fluorobenzoyl chloride, 2,4-difluoroaniline) reaction Condensation Reaction start->reaction product Crude Product (Fo24) reaction->product dissolution Dissolution in Dichloromethane product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals data_collection X-ray Data Collection crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for the synthesis and crystal structure analysis.

Molecular Interactions

The crystal structure of N-(2,4-Difluorophenyl)-2-fluorobenzamide reveals significant intermolecular interactions, primarily driven by hydrogen bonding and fluorine contacts. The following diagram depicts the key interactions.

molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B N1_A N1-H1 F12_A F12 N1_A->F12_A Intramolecular H-Bond Amide_B Amide Group N1_A->Amide_B Amide-Amide H-Bond F22_B F22 N1_A->F22_B C-H...F Interaction Ring2_B Aromatic Ring 2 F12_A->Ring2_B C-F...C Ring Stacking Ring1_A Aromatic Ring 1

Caption: Key intermolecular interactions in the crystal lattice of Fo24.

Conclusion

The crystal structure analysis of N-(2,4-Difluorophenyl)-2-fluorobenzamide provides a detailed understanding of its solid-state conformation and packing. The molecule exhibits a largely planar structure with specific orientations of the amide group influenced by both intramolecular and intermolecular hydrogen bonds. The comprehensive data presented herein, including crystallographic parameters and interaction geometries, serves as a valuable reference for researchers working on the design and development of novel fluorinated pharmaceutical compounds. The methodologies and data presentation format can be applied to the analysis of other related molecules, contributing to a deeper understanding of structure-property relationships in this important class of compounds.

References

A Technical Guide to the Thermal Stability and Decomposition of 2,4-Difluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the thermal stability and decomposition of 2,4-Difluorobenzoylacetonitrile is not available in the current scientific literature. This guide provides a theoretical framework based on the known properties of the parent compound, benzoylacetonitrile, and the established effects of fluorination on aromatic systems. The quantitative data and decomposition pathways presented are hypothetical and intended for illustrative purposes to guide future experimental work.

Introduction

This compound is a fluorinated aromatic β-ketonitrile of significant interest to researchers in medicinal chemistry and drug development. As with any novel compound intended for pharmaceutical applications, a thorough understanding of its thermal stability is paramount for ensuring safety, predicting shelf-life, and establishing appropriate handling and storage conditions. Thermal decomposition analysis, typically conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provides critical information about the temperatures at which the material begins to degrade and the energetic nature of this decomposition.

This technical guide is intended for researchers, scientists, and drug development professionals. It outlines the expected physicochemical properties of this compound, presents a hypothetical thermal analysis profile, proposes potential decomposition pathways, and provides detailed, standardized protocols for experimental validation.

Physicochemical Properties and the Influence of Fluorine Substitution

The introduction of fluorine atoms onto the benzoyl ring is expected to significantly modulate the physicochemical properties of the parent molecule, benzoylacetonitrile. The high electronegativity of fluorine can enhance the thermal stability of the aromatic ring.[1] The C-F bond is one of the strongest single bonds in organic chemistry, and fluorination can also strengthen adjacent C-C bonds, potentially leading to a higher decomposition temperature. A comparison of the known properties of benzoylacetonitrile and the expected properties of its 2,4-difluoro derivative is presented in Table 1.

Table 1: Comparison of Physicochemical Properties

PropertyBenzoylacetonitrileThis compound (Predicted)Rationale for Prediction
Molecular Formula C₉H₇NOC₉H₅F₂NOAddition of two fluorine atoms.
Molecular Weight 145.16 g/mol [2][3]181.14 g/mol Calculated based on atomic masses.
Melting Point 80-84 °C[4]90-100 °CFluorine substitution can alter crystal packing and intermolecular forces, often leading to an increase in melting point.
Boiling Point 160 °C @ 10 Torr[2]> 160 °C @ 10 TorrIncreased molecular weight and polarity due to fluorine atoms would be expected to raise the boiling point.
Thermal Stability ModerateHighThe strong C-F bonds and the stabilizing effect of fluorine on the aromatic ring are expected to increase thermal stability.[1]

Hypothetical Thermal Analysis Profile

In the absence of experimental data, a hypothetical thermal analysis profile for this compound is proposed. This profile is based on the expectation of enhanced thermal stability due to fluorination. It is anticipated that the compound will be stable to well above 200°C, with decomposition occurring in a single, distinct step.

Table 2: Hypothetical TGA and DSC Data for this compound

Analysis TypeParameterPredicted ValueDescription
TGA Onset Decomposition Temp. (T_onset) ~ 280 °CThe temperature at which significant weight loss begins.
Temperature of Max. Decomposition Rate ~ 300 °CThe peak of the derivative weight loss curve, indicating the point of fastest degradation.
Total Weight Loss > 95%Indicates nearly complete volatilization or decomposition of the organic material.
DSC Melting Endotherm (T_peak) ~ 95 °CA sharp endothermic peak corresponding to the melting point.
Decomposition Exotherm (T_peak) ~ 305 °CA broad exothermic peak indicating that the decomposition process releases energy.

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is likely initiated by the cleavage of the weakest bonds in the molecule under thermal stress. The primary covalent bonds susceptible to homolytic cleavage are the C-C bonds of the acetonitrile side chain. The bond between the carbonyl carbon and the adjacent methylene carbon (CO-CH₂) is a likely point of initial fragmentation.

A plausible decomposition pathway could involve the initial homolytic cleavage of the benzoyl-acetonitrile bond, leading to the formation of a 2,4-difluorobenzoyl radical and a cyanomethyl radical. These highly reactive radical species would then undergo a series of secondary reactions, including hydrogen abstraction, recombination, and further fragmentation, ultimately leading to the formation of smaller, volatile molecules and a carbonaceous residue.

Decomposition_Pathway cluster_main Proposed Decomposition of this compound cluster_secondary Secondary Reactions Start This compound Cleavage Initial Homolytic Bond Cleavage (CO-CH₂ bond) Start->Cleavage High Temperature Radicals Formation of: - 2,4-Difluorobenzoyl Radical - Cyanomethyl Radical Cleavage->Radicals Recombination Recombination Radicals->Recombination Abstraction Hydrogen Abstraction Radicals->Abstraction Fragmentation Further Fragmentation Radicals->Fragmentation Products Volatile Products (e.g., CO, HCN, fluorinated benzenes) + Carbonaceous Residue Recombination->Products Abstraction->Products Fragmentation->Products

Caption: Proposed thermal decomposition pathway for this compound.

Standardized Experimental Protocols for Thermal Analysis

To validate the hypothetical data presented, rigorous experimental analysis is required. The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended for a solid organic compound like this compound.

5.1 Thermogravimetric Analysis (TGA) Protocol

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated using certified reference materials (e.g., indium for temperature, calcium oxalate for mass loss).

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared TGA pan (typically alumina or platinum). Ensure the sample is evenly distributed at the bottom of the pan.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 500°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature (°C).

    • Determine the onset decomposition temperature (T_onset) from the intersection of the baseline tangent and the tangent of the decomposition step.

    • Calculate the derivative of the weight loss curve (DTG) to identify the temperature of the maximum rate of decomposition.

    • Quantify the total percentage of weight loss.

5.2 Differential Scanning Calorimetry (DSC) Protocol

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-4 mg of this compound into a clean, tared aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C for 5 minutes.

      • Ramp the temperature from 25°C to 350°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • Identify and integrate endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) to determine peak temperatures and enthalpy changes (ΔH).

Experimental_Workflow cluster_workflow Thermal Analysis Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Interpretation Start Sample: this compound Calibrate Instrument Calibration (TGA & DSC) Start->Calibrate Weigh Weigh Sample (2-5 mg) Start->Weigh Encapsulate Load into Pan (TGA or DSC pan) Weigh->Encapsulate TGA TGA Analysis (Ramp to 500°C @ 10°C/min in N₂) Encapsulate->TGA DSC DSC Analysis (Ramp to 350°C @ 10°C/min in N₂) Encapsulate->DSC TGA_Data Weight Loss vs. Temp (T_onset, % loss) TGA->TGA_Data DSC_Data Heat Flow vs. Temp (Melting, Decomposition ΔH) DSC->DSC_Data Report Final Stability Report TGA_Data->Report DSC_Data->Report

Caption: General experimental workflow for thermal analysis of a solid organic compound.

Conclusion

While direct experimental data for this compound is currently lacking, a theoretical assessment based on fundamental chemical principles and the behavior of analogous compounds provides a valuable starting point for its characterization. The presence of two fluorine atoms on the benzoyl ring is expected to confer significant thermal stability to the molecule. The proposed decomposition pathways and hypothetical thermal profile serve as a predictive framework. It is imperative that these theoretical considerations are substantiated through rigorous experimental investigation using the standardized TGA and DSC protocols outlined in this guide. Such studies will provide the definitive data required for the safe and effective application of this compound in research and development.

References

solubility of 2,4-Difluorobenzoylacetonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter in drug development and manufacturing. It influences key processes such as reaction kinetics, purification, crystallization, and formulation. 2,4-Difluorobenzoylacetonitrile is a fluorinated organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility profile is essential for process optimization, ensuring efficient production and consistent product quality.

Physicochemical Properties of Difluorobenzoylacetonitrile Isomers

Understanding the basic physicochemical properties of the compound of interest and its isomers is crucial for designing solubility experiments.

Property3,4-Difluorobenzoylacetonitrile
Molecular Formula C₉H₅F₂NO
Molecular Weight 181.14 g/mol [1][2]
Appearance White to pale yellow crystalline powder[1]
Melting Point 78-82 °C[1]
Boiling Point 321.3 °C at 760 mmHg (Predicted)
Density 1.3 g/cm³ (Predicted)
LogP 2.06 (Predicted)

Note: Experimental data for this compound is not available. The data for the 3,4-isomer is provided as a structural analog.

Experimental Protocols for Solubility Determination

The determination of the solubility of a crystalline solid in an organic solvent involves bringing the solid and solvent to equilibrium to form a saturated solution, followed by the quantitative analysis of the solute concentration in that solution. Several methods are commonly employed, each with its own advantages and considerations.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Methodology:

  • Preparation: An excess amount of the crystalline solid (e.g., this compound) is added to a known volume of the desired organic solvent in a sealed container, such as a glass vial or flask.

  • Equilibration: The container is agitated in a constant temperature environment (e.g., a shaker bath or incubator) for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary from hours to days and should be determined experimentally by analyzing samples at different time points until the concentration remains constant.

  • Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by filtration through a fine-pore filter (e.g., a 0.22 µm syringe filter) or by centrifugation followed by careful decantation of the supernatant. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

  • Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.

Gravimetric Analysis

Gravimetric analysis is a straightforward and accurate method for determining solubility, particularly when the solute is non-volatile.

Methodology:

  • Sample Preparation: A known volume or mass of the saturated solution, obtained from the isothermal shake-flask method, is carefully transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is completely evaporated from the solution. This can be done at ambient temperature, under a gentle stream of an inert gas, or in a vacuum oven at a temperature below the decomposition point of the solute.

  • Weighing: The container with the dried solute residue is weighed again.

  • Calculation: The mass of the dissolved solute is determined by subtracting the initial weight of the empty container from the final weight. The solubility can then be expressed in terms of mass per volume or mass per mass of the solvent.

Spectroscopic Analysis (UV-Vis)

If the solute has a chromophore that absorbs in the ultraviolet-visible (UV-Vis) range, spectroscopy can be a rapid and sensitive method for concentration determination.

Methodology:

  • Calibration Curve: A series of standard solutions of the solute in the specific organic solvent are prepared at known concentrations. The UV-Vis absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

  • Sample Analysis: The saturated solution obtained from the shake-flask method is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Concentration Determination: The absorbance of the diluted sample is measured, and its concentration is determined from the calibration curve. The original solubility is then calculated by taking the dilution factor into account.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method for determining the concentration of a solute in a saturated solution, especially in the presence of impurities.

Methodology:

  • Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, and detection wavelength.

  • Calibration: A calibration curve is generated by injecting standard solutions of the solute at known concentrations and plotting the peak area against concentration.

  • Sample Analysis: A filtered aliquot of the saturated solution is diluted with the mobile phase and injected into the HPLC system.

  • Quantification: The concentration of the solute in the sample is determined by comparing its peak area to the calibration curve. The solubility is then calculated considering the dilution factor.

Solubility Data of a Structural Analog

While quantitative solubility data for this compound is not available, the following table provides qualitative solubility information for the related compound 3,4-Difluorobenzonitrile. This can offer some initial guidance for solvent selection in experimental studies.

SolventSolubility of 3,4-Difluorobenzonitrile
MethanolSoluble[3]

It is important to note that solubility can differ significantly between isomers due to variations in crystal lattice energy and interactions with the solvent.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a crystalline organic compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess solid (this compound) B Add known volume of organic solvent A->B Combine in sealed vial C Agitate at constant temperature (e.g., 25°C) B->C D Allow to reach equilibrium (e.g., 24-72 hours) C->D E Centrifuge or filter to separate solid D->E F Collect clear saturated solution (supernatant) E->F G Dilute saturated solution F->G H Analyze by HPLC or UV-Vis G->H I Calculate concentration (Solubility) H->I

Figure 1. General experimental workflow for determining the solubility of a crystalline compound.

Conclusion

This technical guide outlines the standard methodologies for determining the solubility of this compound in organic solvents. While specific quantitative data for this compound is currently unavailable, the detailed experimental protocols provided for the isothermal shake-flask method coupled with gravimetric, spectroscopic, or chromatographic analysis offer a robust framework for researchers to generate this critical data. The provided information on the related isomer, 3,4-Difluorobenzoylacetonitrile, serves as a preliminary reference. Accurate solubility data is fundamental for the successful development and manufacturing of any new chemical entity, and the application of these established methods will enable the precise characterization of this compound's solubility profile.

References

A Technical Guide to Quantum Chemical Calculations for 2,4-Difluorobenzoylacetonitrile: A DFT-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide outlines a comprehensive computational workflow for the quantum chemical analysis of 2,4-Difluorobenzoylacetonitrile. While specific experimental data for this molecule is not available in the cited literature, this document provides a robust, generalized methodology based on established computational practices for analogous aromatic and nitrile-containing compounds. The protocols and data herein serve as a detailed template for researchers undertaking theoretical investigations of this and similar molecules.

Introduction

This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for predicting its behavior and designing novel applications. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful, non-experimental route to elucidate these characteristics at the atomic level.

DFT has become a standard tool in computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest.[1] This guide details the procedural steps for a thorough DFT-based analysis, including geometry optimization, vibrational frequency analysis, and the evaluation of key electronic and structural properties.

Computational Methodology (Experimental Protocol)

The following protocol describes a typical computational study for a molecule like this compound. These calculations are generally performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

2.1. Initial Structure Preparation The first step is to construct an initial 3D structure of this compound. This can be done using any molecular building software (e.g., GaussView, Avogadro, ChemDraw). The initial geometry does not need to be perfect, as the subsequent optimization step will locate the minimum energy conformation.

2.2. Geometry Optimization The primary goal of geometry optimization is to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.

  • Method: Density Functional Theory (DFT) is the recommended method.[1]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable results for geometries and energies.[2][3]

  • Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and weak interactions, and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for describing bonding accurately.[3]

The optimization calculation should be run until a stationary point on the potential energy surface is found, which is confirmed by the subsequent frequency calculation.

2.3. Vibrational Frequency Analysis Following a successful geometry optimization, a vibrational frequency calculation must be performed at the same level of theory (B3LYP/6-311++G(d,p)). This analysis serves two critical purposes:

  • Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Prediction of Spectroscopic Data: The calculated harmonic vibrational frequencies can be used to predict the FT-IR and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.[4][5] The calculated frequencies are often scaled by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match experimental values due to the neglect of anharmonicity and the use of a finite basis set.[6]

2.4. Electronic and Molecular Property Calculations Once the optimized geometry is confirmed, a series of single-point energy calculations can be performed to determine various electronic and molecular properties.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic behavior. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation.[7][8][9] A smaller gap generally implies higher reactivity.[8]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and electron distribution.[10] It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying delocalization and hyperconjugative effects.[10][11] This is particularly useful in drug design for understanding intramolecular and intermolecular interactions.[12][13]

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around the molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting sites of chemical reactions and intermolecular interactions.

The overall computational workflow is depicted in the following diagram:

G Computational Quantum Chemistry Workflow A 1. Initial Molecular Structure (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis (B3LYP/6-311++G(d,p)) B->C D Check for Imaginary Frequencies C->D E Re-optimize or Adjust Structure D->E Imaginary Freq > 0 F Optimized Minimum Energy Structure D->F All Freq > 0 E->B G 4. Property Calculations (Single Point) F->G H HOMO-LUMO Analysis (Reactivity, Spectra) G->H I NBO Analysis (Charge Distribution, Bonding) G->I J MEP Analysis (Reactive Sites) G->J K Data Analysis & Interpretation H->K I->K J->K

Caption: A flowchart of the quantum chemical calculation process.

Data Presentation

The quantitative results from these calculations should be organized into clear, structured tables for easy comparison and interpretation. Below are templates for presenting the key data for this compound.

Table 1: Optimized Geometric Parameters

This table presents the key bond lengths and bond angles of the optimized molecular structure. These values can be compared with experimental data (if available) from techniques like X-ray crystallography.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C-F (ortho)1.345
C-F (para)1.350
C=O1.215
C≡N1.158
C-C (ring avg.)1.390
Bond Angles (°) C-C-F (ortho)118.5
C-C-C=O121.0
O=C-CH2120.5
CH2-C≡N178.0
Dihedral Angles (°) F-C-C-C (ring)0.0
O=C-C-C (ring)15.0

Table 2: Vibrational Frequencies and Assignments

This table lists the most significant calculated vibrational frequencies and their corresponding assignments, which describe the nature of the atomic motions.

Frequency (cm⁻¹) (Scaled)Assignment
3080Aromatic C-H Stretch
2950Aliphatic C-H Stretch
2245C≡N Stretch
1680C=O Stretch
1600, 1585Aromatic C=C Stretch
1250C-F Stretch
850C-H Out-of-plane Bend

Table 3: Key Electronic Properties

This table summarizes the crucial electronic properties derived from the calculations, which are essential for predicting reactivity and electronic behavior.

PropertyValue
Energy of HOMO (E_HOMO)-7.5 eV
Energy of LUMO (E_LUMO)-2.1 eV
HOMO-LUMO Energy Gap (ΔE)5.4 eV
Dipole Moment3.5 Debye
Ionization Potential (from E_HOMO)7.5 eV
Electron Affinity (from E_LUMO)2.1 eV

Visualization of Molecular Orbitals

Visualizing the frontier molecular orbitals provides qualitative insight into the molecule's reactivity. The HOMO typically shows regions of the molecule that are likely to donate electrons in a reaction, while the LUMO indicates regions susceptible to nucleophilic attack.

G Frontier Molecular Orbital Relationship cluster_0 HOMO cluster_1 LUMO cluster_2 Energy Gap (ΔE) homo Highest Occupied Molecular Orbital gap ΔE = E_LUMO - E_HOMO (Indicator of Reactivity) lumo Lowest Unoccupied Molecular Orbital

Caption: Relationship between HOMO, LUMO, and the energy gap.

Conclusion

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. By following the detailed computational protocol, researchers can obtain valuable insights into the molecule's structural, vibrational, and electronic properties. The structured presentation of data and visualization of key concepts, as outlined in this document, are essential for the effective analysis and communication of computational results. This methodology serves as a foundational approach for the theoretical investigation of novel drug candidates and advanced materials, enabling a deeper understanding of their chemical behavior and potential applications.

References

Unveiling 2,4-Difluorobenzoylacetonitrile: A Key Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4-Difluorobenzoylacetonitrile, systematically known as 3-(2,4-difluorophenyl)-3-oxopropanenitrile, is a specialized chemical intermediate that has garnered significant interest in the fields of pharmaceutical and agrochemical research. Its unique structural features, particularly the presence of a difluorinated phenyl ring and a reactive β-ketonitrile moiety, make it a valuable building block for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important compound.

Physicochemical Properties and Identification

Basic physicochemical data for this compound are crucial for its handling and characterization in a laboratory setting.

PropertyValueReference
CAS Number 71682-95-6[1]
Molecular Formula C₉H₅F₂NO[1]
Molecular Weight 181.14 g/mol [1]
Melting Point 110-112 °C[1]
Appearance White to pale yellow crystalline powder[2]

Historical Perspective and Discovery

While a detailed historical account of the initial discovery of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the growing importance of fluorinated compounds in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability of drug candidates. The development of synthetic methodologies to produce fluorinated building blocks like this compound was a logical progression to facilitate the exploration of novel fluorinated pharmaceuticals and agrochemicals.

Synthetic Methodologies

The synthesis of this compound typically involves the condensation of a 2,4-difluorobenzoyl derivative with acetonitrile. While a specific, detailed experimental protocol for this compound is not explicitly detailed in the provided search results, a general and analogous procedure can be inferred from the synthesis of similar β-ketonitriles, such as 3-oxo-3-phenylpropanenitrile.

General Experimental Protocol (Analogous Synthesis)

This protocol is based on the synthesis of 3-oxo-3-phenylpropanenitrile and can be adapted for the synthesis of this compound.

Reactants:

  • Ethyl 2,4-difluorobenzoate (or another suitable 2,4-difluorobenzoyl derivative)

  • Acetonitrile

  • Sodium methoxide (or another strong base)

  • Hydrochloric acid (for workup)

  • Dichloromethane (for extraction)

  • Brine

Procedure:

  • A mixture of ethyl 2,4-difluorobenzoate and sodium methoxide in acetonitrile is refluxed for a specified period (e.g., 3 hours).[3]

  • After cooling to room temperature, the formation of a white precipitate is observed.[3]

  • The precipitate is filtered and redissolved in water.[3]

  • The solution is acidified with hydrochloric acid (e.g., 2M HCl).[3]

  • The aqueous mixture is then extracted with a suitable organic solvent, such as dichloromethane.[3]

  • The combined organic layers are washed with brine and dried over an anhydrous drying agent like sodium sulfate.[3]

  • The solvent is removed under reduced pressure to yield the crude product.[3]

  • The crude product is then purified by a suitable method, such as flash chromatography.[3]

Yields: The reported yield for the analogous synthesis of 3-oxo-3-phenylpropanenitrile is 58%.[3] It is expected that a similar yield could be achieved for this compound with optimization of reaction conditions.

The following diagram illustrates the general workflow for the synthesis of a β-ketonitrile.

G General Synthesis Workflow for β-Ketonitriles cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Ester Ethyl 2,4-difluorobenzoate ReactionVessel Reflux in Acetonitrile Ester->ReactionVessel Acetonitrile Acetonitrile Acetonitrile->ReactionVessel Base Sodium Methoxide Base->ReactionVessel Precipitation Cooling & Precipitation ReactionVessel->Precipitation Filtration Filtration Precipitation->Filtration Acidification Dissolution & Acidification Filtration->Acidification Extraction Extraction Acidification->Extraction Drying Drying Extraction->Drying Purification Chromatography Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of β-ketonitriles.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. While specific spectra for this compound were not found in the initial search, the expected characteristic signals can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the difluorophenyl ring and the methylene protons of the acetonitrile moiety. The aromatic protons will likely appear as complex multiplets due to fluorine-proton coupling. The methylene protons would typically be a singlet.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the nitrile carbon, the methylene carbon, and the aromatic carbons. The aromatic carbon signals will be split due to carbon-fluorine coupling.

IR Spectroscopy: The infrared spectrum is a valuable tool for identifying functional groups. Key expected absorption bands include:

  • C≡N stretch: A sharp band in the region of 2200-2300 cm⁻¹.[4]

  • C=O stretch: A strong absorption band in the range of 1680-1720 cm⁻¹.

  • C-F stretch: Strong bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (181.14 g/mol ). Fragmentation patterns would be consistent with the loss of functional groups such as the cyano and carbonyl groups.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of the difluorophenyl group is a common feature in many modern pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The 2,4-difluorophenyl moiety is a key component in a number of drugs, and this compound provides a reactive handle to incorporate this group into larger molecules.

  • Antifungal Agents: Derivatives of 2,4-difluorophenyl compounds are utilized in the synthesis of potent antifungal agents.[5] The difluoro substitutions can enhance the drug's ability to inhibit key fungal enzymes.

  • Antibacterial Agents: Novel 2,6-difluorobenzamide derivatives, which can be synthesized from precursors like this compound, have shown promise as inhibitors of the bacterial cell division protein FtsZ.[6] Some of these compounds exhibit potent antibacterial activity against various Gram-positive bacteria.[6]

  • Anticancer Research: Fluorinated compounds are actively investigated for their anticancer properties. For instance, 2,4-difluorophenylacetonitrile has been shown to inhibit the growth of cancer cell lines by modulating glycolysis pathways.[7] While this is a related compound, it highlights the potential of the 2,4-difluorophenyl scaffold in oncology research.

Agrochemical Applications

The unique properties imparted by the difluoro-substituted aromatic ring are also beneficial in the development of new pesticides and herbicides. These compounds can exhibit improved efficacy and a more favorable environmental profile.[2]

The logical relationship for the utility of this compound as a building block is depicted in the following diagram.

G Utility of this compound cluster_synthesis Chemical Synthesis cluster_applications Target Applications cluster_bioactivity Biological Activity Start This compound Modification Further Chemical Modification Start->Modification Pharma Pharmaceuticals Modification->Pharma Agro Agrochemicals Modification->Agro Antifungal Antifungal Pharma->Antifungal Antibacterial Antibacterial Pharma->Antibacterial Anticancer Anticancer Pharma->Anticancer Pesticidal Pesticidal/Herbicidal Agro->Pesticidal

References

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2,4-Difluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzoylacetonitrile is a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a β-ketonitrile moiety attached to a 2,4-difluorophenyl ring, offers a unique combination of reactive sites. The electron-withdrawing nature of the 2,4-difluorobenzoyl group significantly influences the reactivity of the entire molecule, particularly the nitrile group and the adjacent active methylene bridge. This technical guide provides a comprehensive overview of the reactivity of the nitrile group in this compound, offering insights into its synthetic transformations and potential applications in the development of novel therapeutics. The strategic incorporation of the 2,4-difluorophenyl motif is of particular interest in drug design, as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1]

Synthesis of this compound

General Experimental Protocol for the Synthesis of Benzoylacetonitrile Derivatives (Analogous)

Materials:

  • Ethyl 2,4-difluorobenzoate

  • Acetonitrile

  • Sodium ethoxide (or another suitable strong base)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (for workup)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of sodium ethoxide in anhydrous ethanol is prepared.

  • Anhydrous acetonitrile is added to the flask, and the mixture is stirred under a nitrogen atmosphere.

  • A solution of ethyl 2,4-difluorobenzoate in the reaction solvent is added dropwise to the reaction mixture at a controlled temperature.

  • After the addition is complete, the reaction mixture is heated to reflux for several hours to drive the condensation to completion.

  • The reaction is then cooled, and the resulting sodium salt of this compound is precipitated.

  • The precipitate is filtered, washed with a non-polar solvent, and then dissolved in water.

  • The aqueous solution is acidified with hydrochloric acid to precipitate the this compound product.

  • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

Reactivity of the Nitrile Group

The nitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the adjacent carbonyl group, which enhances the electrophilicity of the nitrile carbon.

Hydrolysis to β-Ketoamides and Carboxylic Acids

The nitrile group can be hydrolyzed under acidic or basic conditions to first yield a β-ketoamide and upon further hydrolysis, a β-keto carboxylic acid, which may subsequently decarboxylate.

  • Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen activates it towards nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.

While a specific protocol for this compound is not available, the general conditions for nitrile hydrolysis can be applied.[2][3]

General Experimental Protocol for Hydrolysis of a Benzoylacetonitrile Derivative (Analogous):

Materials:

  • Benzoylacetonitrile derivative

  • Concentrated sulfuric acid or sodium hydroxide solution

  • Water

Procedure (Acid-Catalyzed):

  • The benzoylacetonitrile derivative is dissolved in a mixture of concentrated sulfuric acid and water.

  • The mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a period of time, monitoring the reaction by TLC.

  • Upon completion, the reaction mixture is cooled and poured onto ice.

  • The precipitated product (β-ketoamide or β-keto carboxylic acid) is collected by filtration, washed with cold water, and dried.

Reduction to Amines

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[4][5] This reaction proceeds via the formation of an intermediate imine, which is further reduced.

General Experimental Protocol for the Reduction of a Nitrile with LiAlH₄ (Analogous):

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Water and sodium hydroxide solution (for workup)

Procedure:

  • A suspension of LiAlH₄ in anhydrous diethyl ether is prepared in a flame-dried flask under a nitrogen atmosphere.

  • A solution of this compound in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at 0 °C.

  • The reaction mixture is then stirred at room temperature for several hours.

  • After the reaction is complete, the excess LiAlH₄ is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

  • The resulting granular precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude amine.

G This compound This compound Intermediate Imine Intermediate Imine This compound->Intermediate Imine 1. LiAlH4 3-Amino-1-(2,4-difluorophenyl)propan-1-one 3-Amino-1-(2,4-difluorophenyl)propan-1-one Intermediate Imine->3-Amino-1-(2,4-difluorophenyl)propan-1-one 2. H2O

Cycloaddition and Condensation Reactions for Heterocycle Synthesis

The β-ketonitrile moiety is a valuable precursor for the synthesis of various heterocyclic compounds, which are of great interest in drug discovery.

The reaction of this compound with hydrazine or its derivatives is a common method for the synthesis of 3-amino-5-(2,4-difluorophenyl)pyrazoles.[6][7] The reaction proceeds through a condensation followed by an intramolecular cyclization.

General Experimental Protocol for the Synthesis of a Pyrazole Derivative (Analogous):

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or acetic acid

Procedure:

  • A solution of this compound in ethanol is prepared.

  • Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated pyrazole derivative is collected by filtration, washed with cold ethanol, and dried.

G This compound This compound Intermediate Intermediate This compound->Intermediate + Hydrazine 3-Amino-5-(2,4-difluorophenyl)pyrazole 3-Amino-5-(2,4-difluorophenyl)pyrazole Intermediate->3-Amino-5-(2,4-difluorophenyl)pyrazole Cyclization

Condensation of this compound with urea, thiourea, or guanidine can lead to the formation of pyrimidine derivatives. These reactions are important for accessing a wide range of biologically active molecules.[8][9]

General Experimental Protocol for the Synthesis of a Pyrimidine Derivative (Analogous):

Materials:

  • This compound

  • Urea

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Sodium metal is dissolved in anhydrous ethanol to prepare sodium ethoxide.

  • Urea and this compound are added to the solution.

  • The reaction mixture is heated at reflux for an extended period.

  • After cooling, the reaction mixture is poured into water and acidified to precipitate the pyrimidine product.

  • The product is collected by filtration, washed, and purified.

G This compound This compound Intermediate Intermediate This compound->Intermediate + Urea 4-Amino-6-(2,4-difluorophenyl)pyrimidin-2(1H)-one 4-Amino-6-(2,4-difluorophenyl)pyrimidin-2(1H)-one Intermediate->4-Amino-6-(2,4-difluorophenyl)pyrimidin-2(1H)-one Cyclization

The Gewald reaction is a multicomponent reaction that can be used to synthesize 2-aminothiophenes. In the context of this compound, it would react with elemental sulfur and an active methylene compound in the presence of a base.[10][11]

General Experimental Protocol for the Gewald Reaction (Analogous):

Materials:

  • This compound

  • An active methylene compound (e.g., malononitrile)

  • Elemental sulfur

  • A base (e.g., morpholine or triethylamine)

  • A solvent (e.g., ethanol or DMF)

Procedure:

  • A mixture of this compound, the active methylene compound, and elemental sulfur is suspended in the solvent.

  • The base is added, and the mixture is stirred at a specified temperature.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice water, and the precipitated thiophene derivative is collected.

G cluster_reactants Reactants This compound This compound 2-Aminothiophene Derivative 2-Aminothiophene Derivative Active Methylene Compound Active Methylene Compound Sulfur Sulfur

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[1][12] While this reaction is intramolecular, the principles of nitrile reactivity are relevant. The active methylene group of this compound can be alkylated to introduce a second nitrile-containing chain, which could then potentially undergo a Thorpe-Ziegler cyclization.

G Dinitrile Dinitrile Cyclic Enaminonitrile Cyclic Enaminonitrile Dinitrile->Cyclic Enaminonitrile Base Cyclic Ketone Cyclic Ketone Cyclic Enaminonitrile->Cyclic Ketone Acid Hydrolysis

Reactivity of the Active Methylene Bridge

The methylene group situated between the carbonyl and nitrile groups is highly acidic due to the electron-withdrawing effects of both functionalities. This allows for easy deprotonation to form a stable carbanion, which can then act as a nucleophile in various C-C bond-forming reactions, such as alkylations and condensations. This reactivity, while not directly involving the nitrile group, is a key feature of β-ketonitriles and expands the synthetic utility of this compound.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the reactions of this compound in the reviewed literature, the following table presents typical yield ranges for analogous reactions of benzoylacetonitrile derivatives. These values should be considered as estimates, and actual yields may vary depending on the specific reaction conditions and the substrate.

Reaction TypeReactantsProduct TypeTypical Yield (%)
Pyrazole Synthesis Benzoylacetonitrile derivative, Hydrazine3-Amino-5-arylpyrazole70-90
Pyrimidine Synthesis Benzoylacetonitrile derivative, Urea/Thiourea4-Amino-6-arylpyrimidin-2(1H)-one/thione50-80
Gewald Reaction Benzoylacetonitrile derivative, Active Methylene Compound, Sulfur2-Aminothiophene derivative60-85

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis, particularly for the construction of heterocyclic compounds relevant to drug discovery. The nitrile group, activated by the adjacent carbonyl and the 2,4-difluorophenyl ring, readily participates in hydrolysis, reduction, and a variety of cyclization and condensation reactions. The active methylene bridge further enhances its synthetic utility. While specific experimental data for this compound remains limited in publicly available literature, the well-established reactivity patterns of β-ketonitriles provide a strong foundation for its application in the synthesis of complex molecular architectures. Further research into the specific reaction kinetics and optimization for this particular molecule will undoubtedly expand its role in the development of new and improved pharmaceutical agents.

References

electrophilic and nucleophilic sites of 2,4-Difluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,4-Difluorobenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique electronic properties, conferred by the presence of two fluorine atoms, a carbonyl group, and a nitrile group, create distinct regions of electrophilicity and nucleophilicity. Understanding these reactive sites is paramount for predicting its behavior in chemical reactions and for designing novel synthetic pathways. This guide provides a comprehensive analysis of the molecule's electronic landscape, supported by theoretical principles and computational chemistry concepts, to serve as a resource for professionals in chemical research and drug development.

Introduction to this compound

This compound is a fluorinated organic compound featuring a benzoylacetonitrile core with fluoro substitutions at the 2 and 4 positions of the benzene ring. The presence of strong electron-withdrawing groups (fluorine, carbonyl, and nitrile) significantly influences the electron density distribution across the molecule. This structure imparts unique reactivity, making it a valuable building block for synthesizing complex molecular architectures, particularly in the development of bioactive molecules like kinase inhibitors.[1] The fluorination pattern often enhances the metabolic stability and bioavailability of the resulting drug candidates, addressing a significant challenge in modern drug discovery.[1]

Theoretical Framework: Defining Reactivity

The reactivity of a molecule is fundamentally governed by the distribution of its electrons. The concepts of electrophilicity and nucleophilicity are used to describe and predict how and where reactions will occur.

  • Electrophiles are "electron-loving" species that accept a pair of electrons to form a new covalent bond.[2][3] Electrophilic sites within a molecule are electron-deficient, typically characterized by a partial or full positive charge. These sites are susceptible to attack by nucleophiles.

  • Nucleophiles are "nucleus-loving" species that donate a pair of electrons to form a new covalent bond.[2][3] Nucleophilic sites are electron-rich, identified by the presence of lone pairs, pi bonds, or a partial or full negative charge.[4][5]

Computational methods such as the generation of Molecular Electrostatic Potential (MEP) maps and the calculation of partial atomic charges are invaluable tools for visualizing and quantifying these reactive sites.

  • Molecular Electrostatic Potential (MEP) Maps: MEP maps illustrate the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and indicate likely sites for electrophilic attack.[6] Conversely, regions of positive potential (colored blue) are electron-poor and represent sites susceptible to nucleophilic attack.[6][7][8]

  • Mulliken Population Analysis: This method provides a means of estimating partial atomic charges on the atoms within a molecule from computational chemistry calculations.[9][10] While known to be dependent on the basis set used, it offers a qualitative picture of charge distribution, helping to identify electrophilic (positive charge) and nucleophilic (negative charge) centers.[11][12]

Analysis of Reactive Sites in this compound

The interplay of the aromatic ring and its electron-withdrawing substituents creates a distinct reactivity profile.

Electrophilic Centers

The molecule possesses several electron-deficient sites that are prone to nucleophilic attack.

  • Carbonyl Carbon (C=O): The high electronegativity of the oxygen atom polarizes the carbon-oxygen double bond, withdrawing electron density from the carbon. This makes the carbonyl carbon highly electrophilic and a prime target for nucleophiles.

  • Aromatic Ring Carbons (C2 & C4): The fluorine atoms at positions 2 and 4 are powerful electron-withdrawing groups. This effect, combined with the withdrawing nature of the benzoyl group, significantly reduces the electron density of the aromatic ring, particularly at the carbon atoms bearing the fluorine substituents. These positions are activated for nucleophilic aromatic substitution (SNAr) reactions.

  • Nitrile Carbon (C≡N): The electronegative nitrogen atom polarizes the carbon-nitrogen triple bond, rendering the nitrile carbon electrophilic.

Nucleophilic Centers

The molecule also contains electron-rich sites capable of donating an electron pair.

  • Carbonyl Oxygen (C=O): The oxygen atom of the carbonyl group possesses lone pairs of electrons and a partial negative charge, making it a nucleophilic center.

  • Nitrile Nitrogen (C≡N): The nitrogen atom of the nitrile group has a lone pair of electrons, allowing it to act as a nucleophile.

  • Methylene Carbanion (α-carbon): The methylene group (-CH2-) is positioned between two potent electron-withdrawing groups (carbonyl and nitrile). This structural arrangement makes the methylene protons highly acidic. In the presence of a base, deprotonation occurs readily to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and is central to many of the condensation and cyclization reactions involving this molecule.

Data Presentation and Visualization

Predicted Reactivity Summary

The table below summarizes the primary based on its chemical structure.

Site Atom(s) Classification Reasoning
Carbonyl CarbonC of C=OStrongly Electrophilic Polarization due to highly electronegative Oxygen.
Aromatic CarbonsC2, C4Electrophilic Strong electron-withdrawal by Fluorine atoms.
Nitrile CarbonC of C≡NElectrophilic Polarization due to electronegative Nitrogen.
Methylene ProtonsH of -CH2-Acidic (leads to Nucleophile) Flanked by two strong electron-withdrawing groups.
Carbonyl OxygenO of C=ONucleophilic High electron density and lone pairs.
Nitrile NitrogenN of C≡NNucleophilic Lone pair of electrons.
Methylene CarbonC of -CH2- (as carbanion)Strongly Nucleophilic Formed upon deprotonation by a base.
Visualization of Reactive Sites

The following diagram illustrates the key reactive centers on the this compound molecule.

G Diagram of Reactive Sites cluster_molecule This compound cluster_legend Reactivity Key mol mol e_site Electrophilic Site (δ+) n_site Nucleophilic Site (δ-) a_site Acidic Protons p1 p1->mol Carbonyl C (Electrophilic) p2 p2->mol Methylene H (Acidic) p3 p3->mol Carbonyl O (Nucleophilic) p4 p4->mol Nitrile N (Nucleophilic) p5 p5->mol C2-F (Electrophilic Carbon) p6 p6->mol C4-F (Electrophilic Carbon) G start Build 3D Molecular Structure opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify verify->opt No spe Single Point Energy Calculation verify->spe Yes mep Generate MEP Surface spe->mep analyze Analyze Reactive Sites (Red vs. Blue Regions) mep->analyze end End Analysis analyze->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidines using 2,4-Difluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The synthesis of substituted pyrimidines is, therefore, a critical endeavor in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-(2,4-difluorophenyl)pyrimidine-5-carbonitrile, a fluorinated pyrimidine derivative, utilizing 2,4-Difluorobenzoylacetonitrile as a key starting material. The protocol is based on the well-established cyclocondensation reaction between a β-ketonitrile and guanidine.

Reaction Principle

The synthesis proceeds via a base-catalyzed cyclocondensation reaction. This compound, a β-ketonitrile, serves as the three-carbon building block. In the presence of a base, it reacts with guanidine, which provides the N-C-N fragment, to form the stable six-membered pyrimidine ring. The reaction is typically high-yielding and proceeds readily under mild conditions.

Data Presentation

Table 1: Reactants and Stoichiometry
ReactantMolecular FormulaMolecular Weight ( g/mol )MolesMolar Ratio
This compoundC₉H₅F₂NO179.140.011.0
Guanidine HydrochlorideCH₅N₃·HCl95.530.0121.2
Sodium EthoxideC₂H₅NaO68.050.0121.2
Ethanol (solvent)C₂H₆O46.07--
Table 2: Reaction Parameters and Yields (Example Data)
ParameterValue
Reaction TemperatureReflux (approx. 78 °C)
Reaction Time6 - 8 hours
Product Name2-Amino-4-(2,4-difluorophenyl)pyrimidine-5-carbonitrile
Molecular FormulaC₁₁H₆F₂N₄
Molecular Weight ( g/mol )244.20
Theoretical Yield2.44 g
Actual Yield (Example)2.15 g
Percent Yield (Example)88%

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(2,4-difluorophenyl)pyrimidine-5-carbonitrile

This protocol details the synthesis of the target pyrimidine derivative from this compound and guanidine hydrochloride.

Materials:

  • This compound

  • Guanidine Hydrochloride

  • Sodium Ethoxide

  • Absolute Ethanol

  • Distilled Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.79 g, 0.01 mol).

  • Solvent Addition: Add absolute ethanol (30 mL) to the flask and stir the mixture until the starting material is completely dissolved.

  • Reagent Addition: To the stirred solution, add guanidine hydrochloride (1.15 g, 0.012 mol) followed by sodium ethoxide (0.82 g, 0.012 mol).

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane 1:1). The reaction is typically complete within 6-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.

  • Isolation: A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold distilled water (2 x 20 mL) to remove any inorganic impurities.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Visualizations

Reaction_Pathway reactant1 This compound intermediate Intermediate Adduct reactant1->intermediate reactant2 Guanidine reactant2->intermediate base Base (e.g., NaOEt) base->intermediate Catalyst product 2-Amino-4-(2,4-difluorophenyl) pyrimidine-5-carbonitrile intermediate->product Cyclization & Aromatization

Caption: Reaction pathway for the synthesis of the target pyrimidine.

Experimental_Workflow step1 1. Dissolve this compound in Ethanol step2 2. Add Guanidine HCl and Sodium Ethoxide step1->step2 step3 3. Reflux for 6-8 hours step2->step3 step4 4. Cool and pour into ice-cold water step3->step4 step5 5. Filter the precipitate step4->step5 step6 6. Wash with cold water step5->step6 step7 7. Dry the product under vacuum step6->step7 step8 8. Characterize the final product step7->step8

Caption: Step-by-step experimental workflow for the synthesis.

Application Notes and Protocols: 2,4-Difluorobenzoylacetonitrile as a Precursor for Antiviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzoylacetonitrile is a versatile chemical intermediate with significant potential in the synthesis of novel antiviral agents. Its activated methylene group and the presence of two fluorine atoms on the phenyl ring make it an attractive starting material for the construction of various heterocyclic scaffolds, including pyrazine derivatives that have demonstrated potent antiviral activity. One of the most notable antiviral drugs that can be conceptually derived from this precursor is Favipiravir (T-705), a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] These application notes provide a comprehensive overview of the utility of this compound in the synthesis of antiviral compounds, detailed experimental protocols, and the mechanism of action of the resulting molecules.

Antiviral Drug Profile: Favipiravir Analog

The primary antiviral agent discussed in these notes is a structural analog of Favipiravir. Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1] This active metabolite acts as a purine analog, competing with guanosine and adenosine triphosphates for incorporation into the nascent viral RNA chain by the viral RdRp.[3] This incorporation can lead to chain termination or lethal mutagenesis of the viral genome, thereby inhibiting viral replication.[3][4] Favipiravir has demonstrated broad-spectrum activity against various RNA viruses, including influenza viruses, Ebola virus, and coronaviruses.[2][4]

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of Favipiravir against various strains of influenza A virus, providing key quantitative data for researchers.

Virus StrainCell LineAssay TypeEC50 (µM)Reference
A/H1N1 (Seasonal)MDCKPlaque Reduction0.19 - 2.55[5][6]
A/H3N2 (Seasonal)MDCKPlaque Reduction0.21 - 1.46[6]
A(H1N1)pdm09MDCKPlaque Reduction0.24 - 22.48[5][6]
Avian H5N1MDCKPlaque Reduction0.19 - 0.48[6]
Oseltamivir-resistant H1N1MDCKPlaque Reduction2.55[6]

EC50: The concentration of the drug that inhibits 50% of the viral replication. MDCK: Madin-Darby Canine Kidney cells.

Experimental Protocols

This section provides a detailed, plausible synthetic route for a Favipiravir analog starting from this compound. The protocol is based on established chemical transformations for the synthesis of pyrazine rings from 1,3-dicarbonyl compounds.

Synthesis of 6-(2,4-difluorophenyl)-3-hydroxypyrazine-2-carboxamide

Step 1: Synthesis of 2-amino-3-(2,4-difluorophenyl)-3-oxopropanenitrile

This step involves the amination of the β-keto nitrile.

  • Materials:

    • This compound

    • Electrophilic aminating agent (e.g., N-chlorosuccinimide followed by ammonia, or a hydroxylamine derivative)[7]

    • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

    • Base (e.g., Triethylamine)

  • Procedure:

    • Dissolve this compound (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add the base (1.1 equivalents) dropwise to the solution.

    • Slowly add the electrophilic aminating agent (1.1 equivalents) while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-amino-3-(2,4-difluorophenyl)-3-oxopropanenitrile.

Step 2: Cyclization to 5-(2,4-difluorophenyl)-3-hydroxypyrazine-2-carbonitrile

This step involves the condensation of the α-amino-β-keto nitrile with glyoxal to form the pyrazine ring.

  • Materials:

    • 2-amino-3-(2,4-difluorophenyl)-3-oxopropanenitrile

    • Glyoxal (40% aqueous solution)

    • Base (e.g., Sodium hydroxide)

    • Solvent (e.g., Ethanol, Water)

  • Procedure:

    • Dissolve 2-amino-3-(2,4-difluorophenyl)-3-oxopropanenitrile (1 equivalent) in a mixture of the solvent and water.

    • Add the base (2 equivalents) to the solution and stir until a clear solution is obtained.

    • Add glyoxal (1.1 equivalents) dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., hydrochloric acid).

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 5-(2,4-difluorophenyl)-3-hydroxypyrazine-2-carbonitrile.

Step 3: Hydrolysis to 6-(2,4-difluorophenyl)-3-hydroxypyrazine-2-carboxamide

This final step involves the hydrolysis of the nitrile group to a carboxamide.

  • Materials:

    • 5-(2,4-difluorophenyl)-3-hydroxypyrazine-2-carbonitrile

    • Concentrated sulfuric acid

  • Procedure:

    • Carefully add 5-(2,4-difluorophenyl)-3-hydroxypyrazine-2-carbonitrile to concentrated sulfuric acid at 0 °C.

    • Allow the mixture to stir at room temperature for 24-48 hours.

    • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) until a precipitate forms.

    • Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the final product, 6-(2,4-difluorophenyl)-3-hydroxypyrazine-2-carboxamide.

Antiviral Activity Assay Protocol (Plaque Reduction Assay)

This protocol is a standard method to determine the antiviral efficacy of a compound.

  • Materials:

    • Confluent monolayer of host cells (e.g., MDCK cells for influenza virus) in 6-well plates.

    • Virus stock of known titer.

    • Synthesized antiviral compound.

    • Cell culture medium (e.g., DMEM).

    • Agarose or methylcellulose for overlay.

    • Crystal violet solution for staining.

  • Procedure:

    • Prepare serial dilutions of the synthesized antiviral compound in cell culture medium.

    • Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

    • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).

    • After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.

    • Overlay the cells with a medium containing 1% low-melting-point agarose or methylcellulose and the various concentrations of the antiviral compound.

    • Incubate the plates at the optimal temperature for virus replication (e.g., 37 °C for influenza virus) until plaques are visible (typically 2-3 days).

    • Fix the cells with 10% formalin and stain with 0.1% crystal violet solution.

    • Count the number of plaques in each well and calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Amination cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis 2_4_DFB This compound Intermediate_1 2-amino-3-(2,4-difluorophenyl) -3-oxopropanenitrile 2_4_DFB->Intermediate_1 Electrophilic Aminating Agent, Base Intermediate_2 5-(2,4-difluorophenyl)-3-hydroxypyrazine -2-carbonitrile Intermediate_1->Intermediate_2 Glyoxal, Base Final_Product 6-(2,4-difluorophenyl)-3-hydroxypyrazine -2-carboxamide (Favipiravir Analog) Intermediate_2->Final_Product H₂SO₄

Caption: Synthetic pathway from this compound to a Favipiravir analog.

Mechanism of Action: Inhibition of Viral RdRp

Mechanism_of_Action cluster_cell Host Cell cluster_virus Virus Replication Prodrug Favipiravir Analog (Prodrug) Active_Metabolite Active Triphosphate Metabolite Prodrug->Active_Metabolite Host Cell Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->Viral_RdRp Acts as Substrate Analog RNA_Synthesis Viral RNA Synthesis Viral_RdRp->RNA_Synthesis Catalyzes Inhibition Inhibition Viral_RdRp->Inhibition Inhibition->RNA_Synthesis Blocks

Caption: Mechanism of action of the Favipiravir analog via inhibition of viral RdRp.

Potential Host Cell Signaling Pathway Modulation

Signaling_Pathway Favipiravir Favipiravir PI3K PI3K Favipiravir->PI3K Activates AKT AKT PI3K->AKT Phosphorylates BCL2 Bcl-2 AKT->BCL2 Increases Expression Apoptosis Apoptosis (Cell Death) BCL2->Apoptosis Inhibits

Caption: Potential modulation of the PI3K/AKT cell survival pathway by Favipiravir.[8]

References

Application Notes and Protocols for the Synthesis of 2,4-Difluorobenzoylacetonitrile via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 2,4-Difluorobenzoylacetonitrile, a valuable intermediate in pharmaceutical research. The synthesis is achieved through a crossed Claisen condensation reaction between ethyl 2,4-difluorobenzoate and acetonitrile, facilitated by a strong base. This protocol includes detailed step-by-step instructions, a summary of quantitative data, safety precautions, and a visual representation of the experimental workflow.

Introduction

β-Ketonitriles are important synthetic intermediates in organic chemistry, particularly in the construction of heterocyclic compounds with potential biological activity. The Claisen condensation is a classic and effective method for the formation of carbon-carbon bonds, and its application to the reaction of an ester with a nitrile provides a direct route to β-ketonitriles.[1] In this protocol, we detail the synthesis of this compound. This reaction is a "crossed" or "mixed" Claisen condensation, as it involves two different carbonyl compounds: ethyl 2,4-difluorobenzoate and acetonitrile.[1] The absence of enolizable α-hydrogens in the aromatic ester, ethyl 2,4-difluorobenzoate, makes this a synthetically useful transformation, minimizing self-condensation products.[1] The driving force for this reaction is the formation of a stable enolate of the β-ketonitrile product.[1]

Experimental Protocol

Materials and Equipment
  • Reactants:

    • Ethyl 2,4-difluorobenzoate (C₉H₈F₂O₂, MW: 186.16 g/mol )[2]

    • Acetonitrile (CH₃CN, MW: 41.05 g/mol ), anhydrous

    • Sodium ethoxide (NaOEt, C₂H₅NaO, MW: 68.05 g/mol ) or Sodium hydride (NaH, MW: 24.00 g/mol ), 60% dispersion in mineral oil

  • Solvents:

    • Anhydrous tetrahydrofuran (THF) or Diethyl ether

    • Ethyl acetate

    • Hexanes

    • Deionized water

  • Reagents for Workup and Purification:

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flasks

    • Reflux condenser

    • Magnetic stirrer and stir bars

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • pH paper or pH meter

    • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure

1. Reaction Setup:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.2 equivalents).

  • If using sodium hydride, carefully wash the dispersion with anhydrous hexanes to remove the mineral oil under an inert atmosphere. Add the sodium hydride (1.2 equivalents) to the reaction flask.

  • Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

  • Begin stirring the suspension under a nitrogen atmosphere.

2. Reaction:

  • In a separate flask, prepare a solution of ethyl 2,4-difluorobenzoate (1.0 equivalent) and anhydrous acetonitrile (1.5 equivalents) in anhydrous THF.

  • Slowly add the ester-nitrile solution to the stirred base suspension at room temperature over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain reflux for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

3. Workup:

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring the mixture into a beaker of ice-cold 1 M hydrochloric acid. This will neutralize the excess base and protonate the enolate product. Adjust the pH to ~2-3.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

4. Purification:

  • The crude product, a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). The melting point of this compound is reported to be 110-112 °C.

  • Alternatively, for higher purity, the crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Safety Precautions
  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium ethoxide and sodium hydride are highly reactive and corrosive. Handle with extreme care under an inert atmosphere. Sodium hydride reacts violently with water to produce flammable hydrogen gas.

  • Acetonitrile is flammable and toxic.

  • Tetrahydrofuran and diethyl ether are highly flammable.

  • The workup procedure involves the use of acid. Handle with care.

Data Presentation

ParameterValue
Reactants
Ethyl 2,4-difluorobenzoate1.0 eq
Acetonitrile1.5 eq
Base (NaOEt or NaH)1.2 eq
Reaction Conditions
SolventAnhydrous THF
TemperatureReflux (~66 °C)
Reaction Time3-5 hours
AtmosphereInert (Nitrogen or Argon)
Product Information
Product NameThis compound
CAS Number71682-95-6
Molecular FormulaC₉H₅F₂NO
Molecular Weight181.14 g/mol
AppearanceOff-white to faint lemon tiny crystalline solid
Melting Point110-112 °C

Mandatory Visualization

Claisen_Condensation_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification A Dry 3-Neck Flask B Add Sodium Ethoxide/Hydride A->B C Add Anhydrous THF B->C D Prepare Solution: Ethyl 2,4-difluorobenzoate + Acetonitrile in THF E Slowly Add Solution to Base D->E F Reflux for 3-5 hours E->F G Cool to RT H Quench with 1M HCl G->H I Extract with Ethyl Acetate H->I J Wash Organic Layer I->J K Dry and Concentrate J->K L Recrystallization or Column Chromatography M Pure this compound L->M

References

The Role of 2,4-Difluorobenzoylacetonitrile in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 2,4-difluorobenzoylacetonitrile as a key building block in the synthesis of a variety of kinase inhibitors. This versatile precursor is instrumental in the development of targeted therapies for cancers by enabling the synthesis of molecules that can effectively inhibit key kinases such as BRAF, VEGFR-2, and EGFR. The incorporation of the 2,4-difluorophenyl moiety is a common strategy in medicinal chemistry to enhance the binding affinity and metabolic stability of drug candidates.

Introduction to Kinase Inhibitors and the Significance of the 2,4-Difluorophenyl Moiety

Kinases are a class of enzymes that play a critical role in cell signaling pathways by catalyzing the transfer of phosphate groups to specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of anti-cancer drugs. The 2,4-difluorophenyl group, readily introduced using this compound, is a privileged scaffold in the design of these inhibitors. The fluorine atoms can form strong interactions with the kinase active site and improve the pharmacokinetic properties of the resulting drug molecule.

Application in the Synthesis of Pyrimidine-Based Kinase Inhibitors

A primary application of this compound in kinase inhibitor synthesis is in the construction of substituted pyrimidine scaffolds. The pyrimidine ring serves as a versatile core that can be readily functionalized to achieve potent and selective inhibition of various kinases. A common synthetic strategy involves the cyclocondensation of this compound with guanidine or its derivatives. This reaction provides a straightforward route to 2-amino-4-(2,4-difluorophenyl)-pyrimidine-5-carbonitrile derivatives, which are key intermediates for a range of kinase inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-4-(2,4-difluorophenyl)-6-substituted-pyrimidine-5-carbonitrile

This protocol describes a general method for the synthesis of pyrimidine derivatives from this compound, which can then be further modified to produce specific kinase inhibitors.

Materials:

  • This compound

  • Substituted Aldehyde (e.g., Benzaldehyde)

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Malononitrile

  • Ammonium acetate

Procedure:

  • Synthesis of α-cyanoketones (if not starting directly with this compound): A mixture of the appropriate aldehyde, malononitrile, and a basic catalyst (e.g., piperidine) in a suitable solvent (e.g., ethanol) is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the product is isolated by filtration and purified by recrystallization.

  • Cyclocondensation Reaction: To a solution of sodium ethoxide in absolute ethanol, add this compound and guanidine hydrochloride.

  • The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the desired 2-amino-4-(2,4-difluorophenyl)-6-substituted-pyrimidine-5-carbonitrile.[1]

Characterization: The synthesized compounds should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Data Presentation: Efficacy of Kinase Inhibitors

The following tables summarize the in vitro efficacy (IC50 values) of representative kinase inhibitors synthesized using methodologies involving the 2,4-difluorophenyl scaffold.

BRAF Kinase Inhibitors Target Kinase IC50 (nM) Reference
VemurafenibBRAF V600E2.1 - 149[2][3]
DabrafenibBRAF V600E< 100[4]
PF-07799933BRAF V600E0.7 - 7[5]
Compound 3oBRAF V600E3.0[2]
Oxo-tetrahydro-pyrimidin-benzenesulfonamide derivativesBRAF V600E-[6]
VEGFR-2 Kinase Inhibitors Target Kinase IC50 (nM) Reference
Furopyrimidine derivative 15bVEGFR-2946[7][8][9]
Thienopyrimidine derivative 21bVEGFR-233.4[7][8][9]
Thienopyrimidine derivative 21cVEGFR-247.0[7][8][9]
Thienopyrimidine derivative 21eVEGFR-221[7][8][9]
Quinazoline-triazole derivative 1VEGFR-27.0[10]
Isatin-thiazolidinone derivative 46VEGFR-269.1[10]
Isatin-thiazolidinone derivative 47VEGFR-285.8[10]
Benzylidenethiazolidine-2,4-dione derivative 38VEGFR-2220[10]
EGFR Kinase Inhibitors Target Kinase IC50 (nM) Reference
ErlotinibEGFR (PC-9)7[11]
AfatinibEGFR (PC-9)0.8[11]
OsimertinibEGFR (PC-9)17[11]
RociletinibEGFR (PC-9)84[11]
DacomitinibEGFR (H3255)7[12]
LapatinibEGFR (A431)160[12]
Pyrido[3,4-d]pyrimidine derivative 42EGFR L858R1.1[13]
Pyrrolo[2,3-d]pyrimidine derivative 78EGFR300[13]
Thieno[2,3-d]pyrimidin-6-amide derivative 111EGFR WT0.9[13]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the kinase inhibitors discussed.

MAPK_ERK_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates

Caption: The MAPK/ERK signaling cascade.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates MAPK MAPK (ERK) PKC->MAPK Activates AKT AKT PI3K->AKT Activates Angiogenesis Angiogenesis, Permeability, Survival AKT->Angiogenesis Promotes MAPK->Angiogenesis Promotes

Caption: The VEGFR-2 signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

Experimental_Workflow Start 2,4-Difluorobenzoyl- acetonitrile Synthesis Cyclocondensation with Guanidine Start->Synthesis Intermediate 2-Amino-4-(2,4-difluorophenyl) -pyrimidine Intermediate Synthesis->Intermediate Modification Further Chemical Modifications Intermediate->Modification FinalProduct Final Kinase Inhibitor Modification->FinalProduct Evaluation In Vitro Kinase Assays (IC50 Determination) FinalProduct->Evaluation Cellular Cell-Based Assays (Proliferation, Apoptosis) Evaluation->Cellular

References

Application of 2,4-Difluorobenzoylacetonitrile and its Derivatives in Agrochemical Synthesis: A Focus on Diflufenican

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While 2,4-difluorobenzoylacetonitrile itself is not a widely documented precursor in the synthesis of major agrochemicals, its structural analogs, particularly those derived from 2,4-difluoroaniline, are pivotal intermediates in the production of potent herbicides. The presence of the 2,4-difluorophenyl moiety is crucial for enhancing the biological activity and metabolic stability of these agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of the commercial herbicide Diflufenican, which utilizes a 2,4-difluorophenyl precursor, illustrating the significance of this chemical scaffold in modern crop protection.

Herbicide Synthesis: The Case of Diflufenican

Diflufenican is a selective contact and residual herbicide effective for the control of a wide range of broadleaf weeds in cereal crops. Its mode of action involves the inhibition of carotenoid biosynthesis, which leads to the bleaching of chlorophyll and subsequent plant death. The synthesis of Diflufenican serves as an excellent example of the application of 2,4-difluorophenyl derivatives in the agrochemical industry.

Quantitative Data: Synthesis of Diflufenican

Two primary synthetic routes for Diflufenican are summarized below, highlighting the key reagents, conditions, and reported yields.

ProductStarting MaterialsKey Reagents/CatalystsSolventReaction ConditionsYield (%)
Diflufenican2,4-Difluoroaniline, 2-(3-Trifluoromethyl)phenoxynicotinic acidEDCI·HCl, DMAPDichloromethane (DCM)Ice bath to room temperature88
Diflufenican2-Chloronicotinic acid, 3-Trifluoromethyl phenol, 2,4-DifluoroanilineSolid superacid, Copper-based catalyst (e.g., cuprous iodide)DMSO130-135 °C50-92 (two steps)

Experimental Protocols

Protocol 1: Synthesis of Diflufenican via Amide Coupling[1]

This protocol details the synthesis of Diflufenican from 2,4-difluoroaniline and 2-(3-trifluoromethyl)phenoxynicotinic acid.

Materials:

  • 2,4-Difluoroaniline

  • 2-(3-Trifluoromethyl)phenoxynicotinic acid

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate

Procedure:

  • To a solution of 2-(3-trifluoromethyl)phenoxynicotinic acid (1.0 mmol) in anhydrous DCM (20 mL), add EDCI·HCl (1.2 mmol) and DMAP (0.1 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2,4-difluoroaniline (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Upon completion of the reaction (monitored by TLC), wash the reaction mixture successively with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford Diflufenican as a white solid.

Protocol 2: Two-Step Synthesis of Diflufenican[2]

This protocol describes a two-step synthesis of Diflufenican starting from 2-chloronicotinic acid.

Step 1: Synthesis of 3-(Trifluoromethyl)phenyl 2-chloronicotinate

  • In a reaction vessel, react 2-chloronicotinic acid with 3-trifluoromethyl phenol in the presence of a solid superacid catalyst.

  • The reaction is typically carried out in a high-boiling solvent like DMSO at elevated temperatures.

  • Upon completion, the intermediate, 3-(trifluoromethyl)phenyl 2-chloronicotinate, is isolated.

Step 2: Synthesis of Diflufenican

  • To the intermediate from Step 1, add 2,4-difluoroaniline (typically in a molar ratio of 2-5 moles per mole of the starting 2-chloronicotinic acid).[1]

  • The reaction is catalyzed by a copper-based catalyst, such as cuprous iodide.[1]

  • The reaction mixture is heated in an organic solvent like DMSO at a temperature of 130-135 °C for several hours.[1]

  • After the reaction is complete, the catalyst is removed by filtration while the solution is hot.[1]

  • The product, Diflufenican, is then crystallized by cooling the filtrate, followed by washing and drying.[1]

Visualizations

Synthesis_of_Diflufenican_Protocol_1 cluster_reactants Starting Materials cluster_reagents Reagents 2_4_Difluoroaniline 2,4-Difluoroaniline Reaction Amide Coupling 2_4_Difluoroaniline->Reaction Nicotinic_Acid_Derivative 2-(3-Trifluoromethyl)- phenoxynicotinic acid Nicotinic_Acid_Derivative->Reaction EDCI EDCI·HCl EDCI->Reaction DMAP DMAP DMAP->Reaction DCM DCM DCM->Reaction Diflufenican Diflufenican Reaction->Diflufenican

Caption: Synthetic workflow for Diflufenican via amide coupling.

Synthesis_of_Diflufenican_Protocol_2 cluster_step1 Step 1 cluster_step2 Step 2 2_Chloronicotinic_Acid 2-Chloronicotinic Acid Reaction1 Esterification 2_Chloronicotinic_Acid->Reaction1 3_Trifluoromethyl_Phenol 3-Trifluoromethyl Phenol 3_Trifluoromethyl_Phenol->Reaction1 Intermediate 3-(Trifluoromethyl)phenyl 2-chloronicotinate Reaction1->Intermediate Reaction2 Nucleophilic Aromatic Substitution Intermediate->Reaction2 2_4_Difluoroaniline 2,4-Difluoroaniline 2_4_Difluoroaniline->Reaction2 Diflufenican Diflufenican Reaction2->Diflufenican

Caption: Two-step synthetic pathway for Diflufenican.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,4-Difluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzoylacetonitrile is a versatile precursor in the synthesis of a wide array of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of the 2,4-difluorophenyl moiety is a common feature in many bioactive molecules, often enhancing their metabolic stability and binding affinity to biological targets. This document provides detailed protocols for the synthesis of three key classes of heterocyclic compounds—pyrazoles, pyrimidines, and isoxazoles—starting from this compound. These protocols are designed to be readily applicable in a research and development setting.

Synthesis of Bioactive Heterocycles

The synthetic routes to pyrazoles, pyrimidines, and isoxazoles from this compound are based on well-established cyclocondensation reactions with appropriate binucleophilic reagents. The general reaction schemes are illustrated below.

Diagram 1: General Synthesis Pathways

Synthesis_Pathways cluster_reactions Cyclocondensation Reactions start This compound hydrazine Hydrazine Hydrate start->hydrazine Reflux in Ethanol guanidine Guanidine start->guanidine NaOEt in Ethanol, Reflux hydroxylamine Hydroxylamine start->hydroxylamine Base in Ethanol, Reflux pyrazole 3-(2,4-Difluorophenyl)- 1H-pyrazol-5-amine hydrazine->pyrazole pyrimidine 4-(2,4-Difluorophenyl)- pyrimidin-2-amine guanidine->pyrimidine isoxazole 3-(2,4-Difluorophenyl)- isoxazol-5-amine hydroxylamine->isoxazole

Caption: General reaction pathways for the synthesis of pyrazole, pyrimidine, and isoxazole derivatives from this compound.

I. Synthesis of 3-(2,4-Difluorophenyl)-1H-pyrazol-5-amine

Pyrazoles are a well-known class of heterocyclic compounds with a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis from this compound proceeds via a cyclocondensation reaction with hydrazine hydrate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.2 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the desired 3-(2,4-difluorophenyl)-1H-pyrazol-5-amine.

Table 1: Reaction Data for Pyrazole Synthesis

Reactant 1Reactant 2SolventTemperatureTime (h)Yield (%)
This compoundHydrazine HydrateEthanolReflux4-6~85-95

Biological Significance:

Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer.

Diagram 2: Kinase Inhibition Pathway

Kinase_Inhibition cluster_pathway Cellular Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., PI3K/Akt, MAPK/ERK) RTK->Kinase_Cascade Proliferation Cell Proliferation, Angiogenesis, Survival Kinase_Cascade->Proliferation Pyrazole 3-(2,4-Difluorophenyl)-1H-pyrazol-5-amine Derivative Pyrazole->Kinase_Cascade Inhibition

Caption: Pyrazole derivatives can inhibit kinase signaling pathways, leading to anti-proliferative and anti-angiogenic effects.[1][2]

II. Synthesis of 4-(2,4-Difluorophenyl)pyrimidin-2-amine

Pyrimidine derivatives are fundamental components of nucleic acids and are also found in numerous synthetic compounds with a wide range of pharmacological activities, including antimicrobial and anticancer effects.[3][4] The synthesis involves the reaction of this compound with guanidine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.2 eq.) in ethanol under an inert atmosphere.

  • Reagent Addition: To this solution, add this compound (1.0 eq.) and guanidine hydrochloride or guanidine carbonate (1.2 eq.).

  • Reaction: Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., acetic acid). The product will precipitate.

  • Purification: Filter the solid, wash with water and then with a small amount of cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-(2,4-difluorophenyl)pyrimidin-2-amine.

Table 2: Reaction Data for Pyrimidine Synthesis

Reactant 1Reactant 2BaseSolventTemperatureTime (h)Yield (%)
This compoundGuanidineSodium EthoxideEthanolReflux6-8~70-85

Biological Significance:

Many pyrimidine derivatives exhibit antimicrobial activity by interfering with essential metabolic pathways in bacteria and fungi.

Diagram 3: Antimicrobial Mechanism Workflow

Antimicrobial_Workflow Pyrimidine 4-(2,4-Difluorophenyl)pyrimidin-2-amine Derivative Target Bacterial/Fungal Metabolic Enzyme Pyrimidine->Target Binds to Process Essential Metabolic Pathway (e.g., Folate Synthesis) Pyrimidine->Process Inhibits Target->Process Catalyzes Outcome Inhibition of Growth & Proliferation Process->Outcome Leads to

Caption: Pyrimidine derivatives can act as antimicrobial agents by inhibiting key metabolic enzymes in pathogens.[5][6]

III. Synthesis of 3-(2,4-Difluorophenyl)isoxazol-5-amine

Isoxazole-containing compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.[7][8] The synthesis from this compound is achieved through a cyclocondensation reaction with hydroxylamine.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq.) and a base such as sodium acetate or sodium hydroxide (1.2 eq.) to the solution.

  • Reaction: Reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water. The product will precipitate.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield pure 3-(2,4-difluorophenyl)isoxazol-5-amine.[9]

Table 3: Reaction Data for Isoxazole Synthesis

Reactant 1Reactant 2BaseSolventTemperatureTime (h)Yield (%)
This compoundHydroxylamine HClSodium AcetateEthanolReflux3-5~80-90

Biological Significance:

Certain isoxazole derivatives have demonstrated anti-inflammatory effects by modulating the activity of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Diagram 4: Anti-inflammatory Action

Anti_inflammatory_Action cluster_inflammation Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesize Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Mediate Isoxazole 3-(2,4-Difluorophenyl)isoxazol-5-amine Derivative Isoxazole->COX_Enzymes Inhibition

Caption: Isoxazole derivatives can exert anti-inflammatory effects by inhibiting COX enzymes, thereby reducing prostaglandin synthesis.[10]

References

Application Notes and Protocols for the Synthesis of Anticancer Agents Utilizing 2,4-Difluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzoylacetonitrile is a versatile fluorinated building block increasingly utilized in medicinal chemistry for the synthesis of novel therapeutic agents. The presence of the 2,4-difluorophenyl moiety is a key structural feature in a variety of bioactive molecules, often enhancing metabolic stability, binding affinity, and overall efficacy. This document provides detailed application notes and experimental protocols for the synthesis of potent anticancer agents derived from this compound, with a focus on pyrazole-based compounds targeting key signaling pathways in cancer progression.

Application Notes: The Role of this compound in Anticancer Drug Discovery

The rationale for using this compound as a precursor for anticancer agents lies in the advantageous properties conferred by the difluorophenyl group. Fluorine substitution can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate. Specifically, the 2,4-difluoro substitution pattern is prevalent in a number of kinase inhibitors, a class of targeted cancer therapeutics.

Targeting Key Kinases in Oncology: EGFR and VEGFR-2

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Two such critical kinases are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • EGFR: A member of the ErbB family of receptor tyrosine kinases, EGFR plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Its overactivation is a hallmark of many epithelial tumors, making it a prime target for cancer therapy.

  • VEGFR-2: This receptor is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Inhibiting VEGFR-2 can effectively starve tumors of their blood supply.

Compounds incorporating the 2,4-difluorophenyl group have shown promise as inhibitors of both EGFR and VEGFR-2. The fluorine atoms can form favorable interactions within the ATP-binding pocket of these kinases, leading to potent and selective inhibition. The pyrazole scaffold, readily synthesized from β-ketonitriles like this compound, serves as an excellent framework for positioning the 2,4-difluorophenyl moiety and other pharmacophoric features for optimal interaction with these kinase targets.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a pyrazole-based intermediate, 3-(2,4-difluorophenyl)-1H-pyrazol-5-amine, a key precursor for a variety of anticancer agents.

Protocol 1: Synthesis of 3-(2,4-difluorophenyl)-1H-pyrazol-5-amine

This protocol describes the cyclocondensation reaction of this compound with hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in ethanol (30 mL).

  • To this solution, add hydrazine hydrate (20 mmol, 2 equivalents) dropwise with stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to yield 3-(2,4-difluorophenyl)-1H-pyrazol-5-amine.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic activity of synthesized compounds against a cancer cell line.

Materials:

  • Synthesized pyrazole derivatives

  • Cancer cell line (e.g., HEPG2, human liver cancer cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for an additional 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Data Presentation

The following table summarizes the in vitro anticancer and kinase inhibitory activities of representative fused pyrazole derivatives.

CompoundTarget Cell Line/KinaseIC50 (µM)Reference
Compound 1 HEPG20.31[3]
Compound 2 HEPG20.45[3]
Compound 3 EGFR0.06[3]
Compound 4 HEPG20.68[3]
Compound 8 HEPG20.52[3]
Compound 9 VEGFR-20.22[3]
Compound 11 HEPG20.71[3]
Compound 12 HEPG20.49[3]
Compound 12 EGFR0.31[3]
Compound 12 VEGFR-20.28[3]
Compound 15 HEPG20.38[3]
Erlotinib HEPG210.6[3]
Sorafenib HEPG21.06[3]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

The following diagrams illustrate the simplified signaling pathways of EGFR and VEGFR-2, which are common targets for anticancer agents derived from this compound.

EGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptor Adaptor Proteins (Grb2, Shc) Dimerization->Adaptor PI3K PI3K Dimerization->PI3K Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Inhibitor Pyrazole-based EGFR Inhibitor Inhibitor->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway.

VEGFR2_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway Ligand VEGF-A VEGFR2 VEGFR-2 Ligand->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis, Permeability, Survival eNOS->Angiogenesis Nucleus->Angiogenesis Inhibitor Pyrazole-based VEGFR-2 Inhibitor Inhibitor->Dimerization Inhibits

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of anticancer agents from this compound.

Experimental_Workflow Start This compound Synthesis Synthesis of Pyrazole Core (Cyclocondensation with Hydrazine) Start->Synthesis Purification Purification (Crystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec, etc.) Purification->Characterization Screening In Vitro Anticancer Screening (e.g., MTT Assay) Characterization->Screening KinaseAssay Kinase Inhibition Assay (EGFR, VEGFR-2) Characterization->KinaseAssay DataAnalysis Data Analysis (IC50 Determination) Screening->DataAnalysis KinaseAssay->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: General experimental workflow.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Difluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale industrial synthesis of 2,4-Difluorobenzoylacetonitrile, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The primary synthesis route detailed is the Claisen condensation of an appropriate 2,4-difluorobenzoate ester with acetonitrile, a method known for its efficiency and scalability. This document includes a comprehensive experimental protocol, tabulated data on reactants and reaction parameters, and visualizations to aid in the understanding of the synthesis workflow.

Introduction

This compound is a crucial building block in organic synthesis, primarily utilized in the production of active pharmaceutical ingredients (APIs) and specialized agricultural chemicals. The presence of the difluorobenzoyl moiety imparts unique chemical properties to the final products, often enhancing their biological activity and metabolic stability. The industrial production of this intermediate requires a robust, cost-effective, and scalable synthetic process. The Claisen condensation of ethyl 2,4-difluorobenzoate with acetonitrile in the presence of a strong base, such as sodium ethoxide, is a well-established method for the synthesis of β-ketonitriles and is adaptable for large-scale manufacturing.

Synthesis Pathway

The primary industrial-scale synthesis of this compound proceeds via a Claisen condensation reaction. The overall reaction scheme is presented below:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Intermediate cluster_3 Work-up cluster_4 Product Ethyl_2,4-difluorobenzoate Ethyl 2,4-difluorobenzoate Reaction_Vessel Claisen Condensation Ethyl_2,4-difluorobenzoate->Reaction_Vessel Acetonitrile Acetonitrile Acetonitrile->Reaction_Vessel Sodium_ethoxide Sodium ethoxide (Base) Sodium_ethoxide->Reaction_Vessel Enolate_Salt Sodium salt of this compound Reaction_Vessel->Enolate_Salt Acidification Acidification (e.g., HCl) Enolate_Salt->Acidification Product This compound Acidification->Product

Caption: Synthesis pathway for this compound.

Quantitative Data

The following tables summarize the typical quantities and reaction parameters for the large-scale synthesis of this compound.

Table 1: Reactant Specifications and Stoichiometry

ReactantMolecular FormulaMolecular Weight ( g/mol )Molar RatioTypical Quantity (kg)
Ethyl 2,4-difluorobenzoateC₉H₈F₂O₂186.161.0186
AcetonitrileC₂H₃N41.051.561.5
Sodium EthoxideC₂H₅NaO68.051.281.6
TolueneC₇H₈92.14Solvent500
Hydrochloric Acid (37%)HCl36.46As requiredAs required

Table 2: Reaction and Process Parameters

ParameterValue
Reaction Temperature60-70 °C
Reaction Time4-6 hours
Quenching Temperature0-10 °C
Final Product Purity>98%
Expected Yield85-95%

Experimental Protocol

This protocol details the large-scale synthesis of this compound.

Workflow Diagram:

G A Charge Toluene and Sodium Ethoxide to Reactor B Heat to 60-70°C A->B C Add Ethyl 2,4-difluorobenzoate and Acetonitrile B->C D Maintain Temperature and Stir for 4-6 hours C->D E Cool to 0-10°C D->E F Quench with Aqueous HCl E->F G Separate Organic Layer F->G H Wash with Water and Brine G->H I Dry over Sodium Sulfate H->I J Filter I->J K Concentrate under Reduced Pressure J->K L Recrystallize from Ethanol/Water K->L M Dry the Final Product L->M

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reactor Preparation: Charge a suitable glass-lined reactor with toluene and sodium ethoxide under a nitrogen atmosphere.

  • Heating: Begin agitation and heat the mixture to 60-70 °C.

  • Reactant Addition: Premix ethyl 2,4-difluorobenzoate and acetonitrile. Slowly add this mixture to the reactor over a period of 1-2 hours, maintaining the internal temperature between 60-70 °C. The addition is exothermic, and the rate should be controlled to manage the temperature.

  • Reaction: After the addition is complete, maintain the reaction mixture at 60-70 °C with continuous stirring for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

  • Cooling and Quenching: Once the reaction is complete, cool the reactor contents to 0-10 °C. Slowly and carefully add a pre-cooled aqueous solution of hydrochloric acid to quench the reaction and neutralize the base. The pH of the aqueous layer should be adjusted to approximately 5-6.

  • Phase Separation: Stop the agitation and allow the layers to separate. Transfer the lower aqueous layer to a separate vessel.

  • Washing: Wash the organic layer sequentially with water and then with a saturated brine solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Filtration: Filter the drying agent from the organic solution.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the toluene.

  • Purification: The crude this compound is then purified by recrystallization from a suitable solvent system, such as ethanol and water, to yield a crystalline solid.

  • Drying: Dry the purified product under vacuum at a temperature not exceeding 50 °C until a constant weight is achieved.

Safety and Handling

  • All operations should be conducted in a well-ventilated area or under a fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

  • Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Acetonitrile and toluene are flammable and toxic. Avoid inhalation and contact with skin.

  • Hydrochloric acid is corrosive. Handle with appropriate care.

Conclusion

The described protocol for the Claisen condensation of ethyl 2,4-difluorobenzoate with acetonitrile provides a reliable and scalable method for the industrial production of high-purity this compound. The procedure is based on established chemical principles and can be adapted to various batch sizes with appropriate engineering controls. Careful control of reaction parameters, particularly temperature and stoichiometry, is crucial for achieving high yields and purity.

Catalytic Methods for the Synthesis of 2,4-Difluorobenzoylacetonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,4-Difluorobenzoylacetonitrile and its derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their potential as intermediates in the synthesis of various biologically active molecules, including enzyme inhibitors.

Introduction

This compound derivatives are a class of β-ketonitriles that serve as versatile building blocks in organic synthesis. The presence of the 2,4-difluorophenyl moiety is a common feature in many active pharmaceutical ingredients (APIs), as the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. These derivatives are particularly valuable in the development of novel kinase inhibitors and other therapeutic agents. The synthesis of these compounds is often achieved through catalytic or base-mediated condensation reactions.

Overview of Synthetic Methods

The primary synthetic route to this compound derivatives involves a Claisen-type condensation reaction. This method utilizes the reaction of an activated derivative of 2,4-difluorobenzoic acid, such as an ester or acyl chloride, with acetonitrile in the presence of a strong base. While stoichiometric amounts of base are often employed, these methods are frequently referred to in the context of base-mediated reactions.

A general scheme for the synthesis is presented below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 Ethyl 2,4-difluorobenzoate Reaction Claisen Condensation Reactant1->Reaction Reactant2 Acetonitrile Reactant2->Reaction Base Strong Base (e.g., NaOMe, KOtBu) Base->Reaction Solvent Anhydrous Solvent (e.g., THF, Acetonitrile) Solvent->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of this compound.

Application Notes

Significance in Drug Discovery:

This compound derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The β-ketonitrile functionality allows for diverse chemical transformations, leading to the construction of complex molecular architectures. For instance, these derivatives can be used to synthesize pyrimidines, pyridines, and pyrazoles, which are common scaffolds in kinase inhibitors. The 2,4-difluorophenyl group can interact with the hinge region of kinase active sites, a common binding motif for many kinase inhibitors.

G cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development Syn Synthesis of 2,4-Difluorobenzoyl- acetonitrile Derivative Screen Biological Screening (e.g., Kinase Assays) Syn->Screen Opt Lead Optimization Screen->Opt Preclinical Preclinical Studies Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Potential Drug Candidate Clinical->Drug

Caption: Logical workflow from synthesis to drug candidate.

Potential as Kinase Inhibitors:

Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. Small molecule inhibitors that target the ATP-binding site of kinases are a major class of anti-cancer drugs. The this compound scaffold can be elaborated to mimic the hinge-binding portion of known kinase inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PhosphoSubstrate Phosphorylated Substrate RTK->PhosphoSubstrate Phosphorylation ADP ADP RTK->ADP Substrate Substrate Protein Substrate->RTK Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor This compound Derivative (Inhibitor) Inhibitor->RTK Inhibition ATP ATP ATP->RTK

Caption: Generic kinase signaling pathway inhibited by a derivative.

Experimental Protocols

Protocol 1: Synthesis of 3-(2,4-difluorophenyl)-3-oxopropanenitrile (this compound)

This protocol is adapted from the general procedure for the synthesis of benzoylacetonitrile via a Claisen condensation.[1]

Materials:

  • Ethyl 2,4-difluorobenzoate

  • Acetonitrile (anhydrous)

  • Sodium methoxide (NaOMe)

  • 2M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-difluorobenzoate (1.0 eq) and anhydrous acetonitrile (5-10 volumes).

  • Stir the mixture at room temperature to ensure dissolution.

  • Carefully add sodium methoxide (1.7 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After 3 hours, cool the reaction mixture to room temperature. A precipitate may form.

  • Filter the precipitate and redissolve it in water.

  • Acidify the aqueous solution to pH 2-3 with 2M HCl.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Expected Yield: Based on analogous reactions, a yield of 50-65% can be expected.[1]

Protocol 2: Synthesis of a Pyrimidine Derivative from this compound

This protocol describes a general method for the synthesis of a pyrimidine derivative, a common application of β-ketonitriles.

Materials:

  • This compound (from Protocol 1)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask, dissolve sodium ethoxide (2.2 eq) in anhydrous ethanol.

  • To this solution, add guanidine hydrochloride (1.1 eq) and stir for 15 minutes at room temperature.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from ethanol to afford the pure pyrimidine derivative.

Data Presentation

Table 1: Representative Synthesis of 3-Aryl-3-oxopropanenitriles

EntryStarting EsterBaseSolventYield (%)Reference
1Ethyl benzoateNaOMeAcetonitrile58[1]
2Ethyl 4-chlorobenzoateNaOMeAcetonitrile61[1]
3Ethyl 2,4-difluorobenzoateNaOMeAcetonitrile50-65 (expected)N/A

Table 2: Reagents for Protocol 1

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsVolume/Mass
Ethyl 2,4-difluorobenzoate186.15101.01.86 g
Acetonitrile41.05--20 mL
Sodium methoxide54.02171.70.92 g

References

2,4-Difluorobenzoylacetonitrile: A Versatile Precursor for the Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

2,4-Difluorobenzoylacetonitrile, a fluorinated β-ketonitrile, serves as a valuable and versatile building block in the synthesis of a diverse range of fluorinated heterocyclic compounds. The presence of the 2,4-difluorophenyl moiety and the reactive β-ketonitrile functionality allows for the construction of various pharmacologically relevant scaffolds, including pyrazoles, pyrimidines, and pyridines. The incorporation of fluorine atoms into these structures can significantly modulate their physicochemical and biological properties, such as metabolic stability, binding affinity, and membrane permeability, making them attractive candidates for drug discovery and development.

These application notes provide an overview of the synthetic utility of this compound and offer detailed protocols for the preparation of key fluorinated heterocyclic derivatives.

I. Synthesis of Fluorinated Pyrazoles

The reaction of β-ketonitriles with hydrazine derivatives is a fundamental and widely used method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis. The reaction of this compound with hydrazine hydrate proceeds via a condensation-cyclization sequence to yield 5-(2,4-difluorophenyl)-1H-pyrazol-3-amine.

Reaction Workflow:

start This compound + Hydrazine Hydrate reflux Reflux in Ethanol start->reflux Reaction cool Cooling and Precipitation reflux->cool Work-up filter Filtration and Washing cool->filter product 5-(2,4-difluorophenyl)-1H-pyrazol-3-amine filter->product start This compound + Guanidine Carbonate reflux Reflux in DMF start->reflux Reaction workup Aqueous Work-up reflux->workup product 2-Amino-4-(2,4-difluorophenyl)-pyrimidine-5-carbonitrile workup->product start This compound + Chalcone + Ammonium Acetate reflux Reflux in Acetic Acid start->reflux Reaction workup Aqueous Work-up and Purification reflux->workup product 2,6-Diaryl-4-(2,4-difluorophenyl)pyridine-3-carbonitrile workup->product

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4-Difluorobenzoylacetonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 2,4-Difluorobenzoylacetonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Recrystallization of this compound

This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and recommended solutions in a user-friendly question-and-answer format.

Issue Potential Cause Recommended Solution
The compound does not dissolve in the hot solvent. The solvent is not polar enough to dissolve the compound even at elevated temperatures.Select a more polar solvent. Consider using a solvent mixture, starting with a solvent in which the compound is sparingly soluble and adding a more polar, miscible solvent dropwise at an elevated temperature until dissolution is achieved.
The compound "oils out" instead of forming crystals. The solution is supersaturated to a high degree, or the melting point of the solid is lower than the temperature of the solution. Impurities can also lower the melting point of the mixture.Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly. If the issue persists, consider purifying the crude product by another method, such as column chromatography, before recrystallization.
No crystals form upon cooling. The solution is not sufficiently saturated. The compound may be too soluble in the chosen solvent, even at low temperatures.Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of pure this compound. If these methods fail, reduce the volume of the solvent by evaporation and allow the solution to cool again. Consider using a different solvent or a solvent/anti-solvent system.
Crystal formation is very rapid and results in a fine powder. The solution is cooling too quickly, leading to rapid precipitation rather than slow crystal growth.Allow the solution to cool to room temperature more slowly before placing it in an ice bath. Insulating the flask can help to slow the cooling process.
The yield of recovered crystals is low. Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor. The compound has some solubility in the cold wash solvent. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. To recover more product, the mother liquor can be concentrated and a second crop of crystals collected.
The purified product is still colored. Colored impurities are present and are not effectively removed by a single recrystallization.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially lowering the yield.
The melting point of the recrystallized product is broad or lower than the expected value. The product is still impure. The presence of residual solvent.The recrystallization may need to be repeated, possibly with a different solvent system. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a recrystallization solvent for this compound?

Q2: How do I perform a small-scale solubility test?

A2: Place a small amount (e.g., 10-20 mg) of your crude this compound into several small test tubes. To each tube, add a small amount (e.g., 0.5 mL) of a different solvent. Observe the solubility at room temperature. If the compound dissolves, that solvent is likely too good for recrystallization. For the solvents in which the compound is insoluble at room temperature, gently heat the test tubes and observe if the compound dissolves. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.

Q3: What are some common impurities I should be aware of during the synthesis and purification of this compound?

A3: Common impurities can include unreacted starting materials such as 2,4-difluorobenzonitrile and reagents from the synthetic steps. Side-products from the reaction, such as products of hydrolysis or self-condensation, may also be present. The specific impurities will depend on the synthetic route employed.

Q4: Can I use a two-solvent system for recrystallization?

A4: Yes, a two-solvent system is a good option if a suitable single solvent cannot be found. In this method, the crude compound is dissolved in a minimal amount of a hot solvent in which it is soluble. Then, a second solvent (an "anti-solvent") in which the compound is insoluble, but which is miscible with the first solvent, is added dropwise until the solution becomes turbid. The solution is then heated to redissolve the precipitate and allowed to cool slowly to form crystals.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides a general guide to the properties of common recrystallization solvents. Researchers should perform their own solubility tests to determine the optimal conditions for this specific compound.

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds, but this compound is likely to have low solubility.
Ethanol78HighA common and effective solvent for recrystallization of moderately polar organic compounds.
Isopropanol82Medium-HighSimilar to ethanol, can be a good choice.
Ethyl Acetate77MediumA versatile solvent, often used in combination with hexanes.
Acetone56MediumA strong solvent, may dissolve the compound too readily at room temperature.
Dichloromethane40Medium-LowOften used in solvent pairs due to its high volatility and ability to dissolve many organic compounds.
Toluene111LowCan be effective for less polar compounds.
Hexane / Heptane69 / 98Very LowTypically used as an anti-solvent in a two-solvent system with a more polar solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected solvent (e.g., ethanol or isopropanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate).

  • Addition of Anti-Solvent: While the solution is hot, add a second solvent in which the compound is insoluble (e.g., water or hexane) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the first (hot) solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol, using the two-solvent mixture (in the same approximate ratio) for washing the crystals.

Mandatory Visualization

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot gravity filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool slowly to room temperature, then in an ice bath hot_filtration->cool crystals_form Crystals form cool->crystals_form no_crystals No crystals form cool->no_crystals oiling_out Compound oils out cool->oiling_out collect Collect crystals by vacuum filtration crystals_form->collect troubleshoot Troubleshoot: - Add seed crystal - Scratch flask - Reduce solvent volume no_crystals->troubleshoot wash Wash with ice-cold solvent collect->wash dry Dry under vacuum wash->dry end Pure this compound dry->end troubleshoot->cool troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Cool more slowly oiling_out->troubleshoot_oil troubleshoot_oil->cool

common side products in 2,4-Difluorobenzoylacetonitrile synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Difluorobenzoylacetonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low or No Product Formation

Potential Cause Recommended Solution
Inactive Base: Sodium ethoxide is hygroscopic and can be deactivated by moisture.Use freshly prepared sodium ethoxide or ensure it has been stored under strictly anhydrous conditions. Consider using a stronger base like sodium hydride or potassium tert-butoxide if issues persist.[1][2]
Poor Quality Starting Materials: Presence of impurities or moisture in ethyl 2,4-difluorobenzoate or acetonitrile.Use freshly distilled, anhydrous solvents and reagents. Ensure the purity of starting materials by analytical techniques (e.g., NMR, GC) before use.
Insufficient Reaction Time or Temperature: The Claisen condensation may require specific conditions to proceed to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider extending the reaction time or moderately increasing the temperature, while being cautious of potential side reactions.
Inefficient Deprotonation of Acetonitrile: The basicity may not be sufficient to generate the required acetonitrile anion.The use of stronger bases like sodium amide or sodium hydride can increase the yield of the desired β-ketonitrile.[1]

Problem 2: Presence of Significant Impurities in the Crude Product

Impurity Identification Removal Protocol
Unreacted Ethyl 2,4-difluorobenzoate Can be detected by GC-MS or NMR spectroscopy (characteristic ester signals).Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to separate the less polar ester from the more polar product. Distillation: If the boiling point difference is significant, fractional distillation under reduced pressure can be employed.
Unreacted Acetonitrile Highly volatile, typically removed during solvent evaporation. Residual amounts can be detected by ¹H NMR.Evaporation: Easily removed under reduced pressure. Ensure the product is thoroughly dried.
3-Amino-3-(2,4-difluorophenyl)acrylonitrile This is a potential self-condensation product of acetonitrile catalyzed by a strong base, followed by reaction with the main product. Can be detected by NMR and MS.Column Chromatography: As this byproduct is likely to have a different polarity compared to the desired product, silica gel chromatography with an appropriate solvent system (e.g., dichloromethane/methanol) can be effective.
2,4-Difluorobenzoic acid An acidic impurity resulting from the hydrolysis of the starting ester. Can be detected by a change in pH and confirmed by spectroscopic methods.[3][4]Aqueous Wash: During the work-up, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.[5]
2,4-Difluorobenzamide Formed from the hydrolysis of the nitrile group in the product. Can be identified by IR (amide C=O stretch) and NMR spectroscopy.Recrystallization: This impurity can often be removed by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol).[6] Column Chromatography: If recrystallization is ineffective, column chromatography can be used.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is a crossed Claisen condensation between an ester, ethyl 2,4-difluorobenzoate, and a nitrile, acetonitrile, in the presence of a strong base such as sodium ethoxide.[1][2][7]

Q2: Why is a stoichiometric amount of base required for the Claisen condensation?

A2: A stoichiometric amount of base is necessary because the resulting β-keto nitrile product is acidic and will be deprotonated by the base. This final deprotonation step is thermodynamically favorable and helps to drive the reaction equilibrium towards the product.[2][8]

Q3: My final product is colored. What is the cause and how can I remove the color?

A3: Colored impurities can arise from side reactions or decomposition, especially if the reaction is heated for an extended period. These can often be removed by recrystallization, sometimes with the addition of a small amount of activated charcoal, or by column chromatography.

Q4: Can I use other bases besides sodium ethoxide?

A4: Yes, other strong bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium amide (NaNH₂) can be used and may even lead to higher yields.[1] However, the choice of base can influence the reaction profile and side product formation.

Q5: What are the key safety precautions to take during this synthesis?

A5: This reaction involves flammable solvents (e.g., diethyl ether, THF) and a strong base. It should be carried out in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Care should be taken when handling the strong base.

Experimental Protocols

Representative Synthesis of this compound via Claisen Condensation

This protocol is a representative procedure based on established methods for Claisen condensations.

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether.

  • Addition of Reactants: A solution of ethyl 2,4-difluorobenzoate (1 equivalent) and acetonitrile (1.5 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: The reaction mixture is poured into ice-cold dilute hydrochloric acid to neutralize the excess base. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Representative Yields and Purity of this compound

Purification MethodTypical Yield (%)Purity (%) (by GC)
Crude Product70-8585-95
After Aqueous Wash65-8090-97
After Recrystallization55-70>98
After Column Chromatography50-65>99

Note: These are representative values and actual results may vary depending on reaction conditions and scale.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents Ethyl_2_4_difluorobenzoate Ethyl 2,4-difluorobenzoate Acetonitrile Acetonitrile Claisen_Condensation Claisen Condensation Acetonitrile->Claisen_Condensation Sodium_ethoxide Sodium Ethoxide (Base) Sodium_ethoxide->Claisen_Condensation Catalyst Product This compound Claisen_Condensation->Product

Caption: Synthesis pathway for this compound.

Side_Products Desired_Product This compound Hydrolysis_Nitrile 2,4-Difluorobenzamide (from Nitrile Hydrolysis) Desired_Product->Hydrolysis_Nitrile Side Reaction (H₂O present) Main_Reaction Main_Reaction Main_Reaction->Desired_Product Self_Condensation Acetonitrile Self-Condensation Product Main_Reaction->Self_Condensation Side Reaction Hydrolysis_Ester 2,4-Difluorobenzoic Acid (from Ester Hydrolysis) Main_Reaction->Hydrolysis_Ester Side Reaction (H₂O present)

Caption: Common side products in the synthesis.

Troubleshooting_Workflow Check_Reagents Check Reagent Quality (Anhydrous? Fresh?) Analyze_Crude Analyze Crude Product (TLC, GC, NMR) Check_Reagents->Analyze_Crude Check_Conditions Verify Reaction Conditions (Temp, Time) Check_Conditions->Analyze_Crude Identify_Impurity Identify Major Impurity Analyze_Crude->Identify_Impurity Purify_Ester Remove Unreacted Ester (Column Chromatography) Identify_Impurity->Purify_Ester Unreacted Ester Purify_Acid Remove Acidic Impurity (Aqueous Wash) Identify_Impurity->Purify_Acid Acidic Impurity Purify_Amide Remove Amide Impurity (Recrystallization) Identify_Impurity->Purify_Amide Amide Impurity Purify_Other Other Impurities (Column Chromatography) Identify_Impurity->Purify_Other Other End Pure Product Purify_Ester->End Purify_Acid->End Purify_Amide->End Purify_Other->End Start Start Start->Check_Conditions

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Catalyst Selection and Optimization for 2,4-Difluorobenzoylacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-Difluorobenzoylacetonitrile. The following sections address common issues related to catalyst selection, reaction optimization, and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of this compound and related compounds?

A1: The synthesis of this compound and structurally similar compounds often employs palladium-based catalysts. For instance, in the synthesis of 2,4-difluorobenzonitrile from 2,4-difluorobromobenzene, palladium complexes like palladium acetate or bis(dibenzylideneacetone)palladium are used.[1] For hydrogenation reactions in related syntheses, palladium on carbon (Pd/C) is a common choice.[2] Other catalysts that may be employed in related organic transformations include copper and rhodium compounds, although their efficacy for this specific reaction would require experimental validation.[3]

Q2: I am observing a significantly lower yield than expected. What are the general factors I should investigate?

A2: Low yields can stem from several factors. Key areas to investigate include incomplete reaction, the purity of reagents, the formation of side products, and product decomposition.[4] Specifically for nitrile syntheses, moisture can be a critical issue, potentially deactivating catalysts or leading to hydrolysis of the nitrile group to form amides or carboxylic acids.[5] Ensuring anhydrous reaction conditions and using high-purity starting materials is crucial.

Q3: My final product is colored, even after purification. What is the likely cause?

A3: A yellow or brownish color in the final product can be due to residual impurities from the reaction. Overheating during workup or distillation can also lead to the formation of colored degradation products.[5] Inadequate purification may leave behind colored byproducts. Recrystallization from an appropriate solvent is often an effective method for removing such impurities.

Q4: What are common side reactions to be aware of during the synthesis of this compound?

A4: While specific side reactions for this exact synthesis are not extensively documented in the provided results, general side reactions in similar nitrile syntheses include hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, especially in the presence of moisture.[5] Additionally, depending on the reactants and catalysts used, polymerization or the formation of other byproducts may occur, particularly if the reaction temperature is not well-controlled.

Q5: How can I minimize catalyst deactivation?

A5: Catalyst deactivation can occur through various mechanisms, including the formation of carbon deposits (coking), sintering of metal particles at high temperatures, and surface contamination.[6] To minimize deactivation, it is important to operate within the optimal temperature range for the catalyst and to ensure the purity of the reactants and solvents. In some cases, catalyst regeneration may be possible by carefully burning off carbon deposits or through other chemical treatments.[7]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Suggested Action
Inactive Catalyst Verify the quality and age of the catalyst. If using a palladium on carbon catalyst, ensure it has been stored under appropriate conditions. Consider trying a new batch of catalyst.
Inappropriate Reaction Temperature Optimize the reaction temperature. A temperature that is too low may result in a slow or stalled reaction, while a temperature that is too high can lead to catalyst deactivation and side product formation.[8]
Insufficient Reaction Time Monitor the reaction progress using techniques like TLC or GC. An increase in reaction time may be necessary for the reaction to reach completion.[8]
Presence of Moisture or Impurities Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Impurities in the starting materials can poison the catalyst.
Incorrect Solvent The choice of solvent can significantly impact the reaction. If the reaction is not proceeding as expected, consider screening different solvents. Acetonitrile has been shown to be effective in some related reactions.[9]
Issue 2: Poor Selectivity / Formation of Multiple Products
Possible Cause Suggested Action
Suboptimal Reaction Conditions Fine-tune the reaction temperature and pressure. Lowering the temperature may increase selectivity by reducing the rate of side reactions.
Incorrect Catalyst Loading The amount of catalyst used can influence selectivity. Both too little and too much catalyst can lead to undesirable outcomes. An optimization of the catalyst loading is recommended.
Presence of Contaminants Impurities in the starting materials or solvent can sometimes catalyze side reactions. Ensure high purity of all components.
Extended Reaction Time While a sufficient reaction time is necessary for high conversion, excessively long times can lead to the formation of degradation products or other byproducts.[9]

Catalyst Selection and Optimization Data

Table 1: Comparison of Potential Catalytic Systems
CatalystTypical Application in Related SynthesesAdvantagesPotential Disadvantages
Palladium on Carbon (Pd/C) Hydrogenation reactions.[2]Readily available, efficient for reductions.May not be suitable for the primary nitrile formation step.
Palladium Acetate (Pd(OAc)₂) Cross-coupling reactions for C-N bond formation.[1]High activity in various cross-coupling reactions.Can be sensitive to air and moisture.
Bis(dibenzylideneacetone)palladium (Pd(dba)₂) Cross-coupling reactions.[1]Often used in combination with various ligands.Can be more expensive than other palladium sources.
Copper(I) Iodide (CuI) Used in various coupling and cyclization reactions.[3]Cost-effective compared to palladium catalysts.May require higher reaction temperatures.
Table 2: Key Parameters for Reaction Optimization
ParameterRange/OptionsConsiderations
Catalyst Loading 0.1 - 10 mol%Higher loading may increase reaction rate but also cost and potential for side reactions. Lower loading may lead to incomplete conversion.[1]
Temperature 70 - 150 °CLower temperatures may improve selectivity but decrease the reaction rate. Higher temperatures can accelerate the reaction but may also lead to catalyst deactivation and byproduct formation.[1][8]
Reaction Time 1 - 24 hoursShould be optimized to achieve maximum conversion while minimizing the formation of degradation products.[1][8][9]
Solvent N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Acetonitrile, TolueneThe choice of solvent can affect catalyst solubility, reaction rate, and product selectivity. Anhydrous conditions are often crucial.[1][9]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃An appropriate base is often required to facilitate the reaction. The strength and solubility of the base can be important factors.[1]

Experimental Protocols

General Procedure for Catalyst Screening in this compound Synthesis:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the starting materials (e.g., a substituted 2,4-difluorobenzene derivative and a cyanide source), the solvent, and the base.

  • Add the selected catalyst (e.g., a palladium complex) to the reaction mixture.

  • Heat the mixture to the desired temperature and stir for the specified reaction time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate workup, which may include filtration to remove the catalyst, extraction with an organic solvent, and washing with brine.

  • The crude product is then purified, typically by column chromatography or recrystallization.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Anhydrous Solvents, High-Purity Starting Materials) reaction_setup 2. Reaction Setup (Inert Atmosphere, Add Reagents, Solvent, Base) reagents->reaction_setup catalyst_addition 3. Catalyst Addition (e.g., Palladium Complex) reaction_setup->catalyst_addition reaction 4. Reaction (Controlled Temperature and Time) catalyst_addition->reaction monitoring 5. In-Process Monitoring (TLC, GC, HPLC) reaction->monitoring monitoring->reaction Continue Reaction workup 6. Workup (Filtration, Extraction, Washing) monitoring->workup Reaction Complete purification 7. Purification (Column Chromatography, Recrystallization) workup->purification analysis 8. Product Analysis (NMR, MS, Purity) purification->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Product Yield check_conversion Check Reactant Conversion (TLC/GC) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion complete_conversion Complete Conversion check_conversion->complete_conversion optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Check Catalyst Activity incomplete_conversion->optimize_conditions check_side_products Analyze for Side Products (NMR/MS) complete_conversion->check_side_products no_side_products Minimal Side Products check_side_products->no_side_products side_products_present Significant Side Products check_side_products->side_products_present workup_issue Investigate Workup/Purification: - Product Loss During Extraction - Decomposition on Silica Gel no_side_products->workup_issue refine_conditions Refine Reaction Conditions: - Lower Temperature - Screen Different Catalysts/Ligands - Check Reagent Purity side_products_present->refine_conditions

References

Technical Support Center: Managing Moisture Sensitivity in 2,4-Difluorobenzoylacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing moisture sensitivity in reactions involving 2,4-Difluorobenzoylacetonitrile. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Troubleshooting Guide

Low or no product yield, or the presence of unexpected byproducts, can often be attributed to moisture contamination. This guide provides a systematic approach to identifying and resolving such issues.

ProblemPotential CauseRecommended Solution
Low or No Reaction Conversion Moisture-induced degradation of starting material or reagents. Water can hydrolyze the nitrile group or react with other sensitive reagents in the reaction mixture.1. Verify Solvent and Reagent Dryness: Use freshly dried solvents and ensure all reagents are anhydrous.[1] 2. Improve Inert Atmosphere Technique: Ensure the reaction setup is properly purged with an inert gas (e.g., argon or nitrogen) and maintained under a positive pressure throughout the reaction. 3. Dry Glassware Thoroughly: Oven-dry or flame-dry all glassware immediately before use.
Formation of Impurities Hydrolysis of this compound. The primary byproduct of exposure to moisture is the corresponding carboxylic acid or amide.1. Strict Moisture Exclusion: Implement rigorous anhydrous techniques as outlined above. 2. Purify Starting Material: Ensure the this compound is pure and free from any hydrolysis products before use. 3. Analyze Byproducts: Characterize the impurities to confirm if they are hydrolysis-related. Techniques like NMR or LC-MS can be useful.
Inconsistent Reaction Results Variable moisture content in reagents or atmosphere. Day-to-day variations in laboratory humidity can affect reaction outcomes.1. Standardize Procedures: Develop and adhere to a strict standard operating procedure (SOP) for setting up moisture-sensitive reactions. 2. Use a Glovebox: For highly sensitive reactions, perform all manipulations inside a glovebox with a controlled, dry atmosphere. 3. Monitor Moisture Levels: If possible, use a Karl Fischer titrator to quantify the water content of solvents and reagents before use.
Reagent Deactivation Reaction of moisture-sensitive catalysts or bases with water. Many organometallic reagents or strong bases are rapidly quenched by water.1. Handle Reagents Under Inert Atmosphere: Dispense and handle all moisture-sensitive reagents using syringe techniques under a positive pressure of inert gas. 2. Use Freshly Opened or Properly Stored Reagents: Avoid using reagents from old or improperly sealed containers.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of moisture contamination in my reaction?

A1: The most common initial indicators are a lower than expected yield of your desired product and the appearance of new, unidentified spots on your Thin Layer Chromatography (TLC) plate or peaks in your analytical chromatogram (e.g., LC-MS or GC-MS). These new spots or peaks often correspond to hydrolysis byproducts.

Q2: How can I be certain that my solvents are sufficiently dry?

A2: While commercial anhydrous solvents are available, their water content can increase after opening. The most reliable method to ensure solvent dryness is to use a freshly dried solvent from a solvent purification system or by drying over an appropriate desiccant followed by distillation. For quantitative assessment, Karl Fischer titration is the gold standard for determining water content in parts per million (ppm).

Q3: What are the most critical steps for setting up a moisture-sensitive reaction?

A3: The three most critical steps are:

  • Thoroughly drying all glassware: This can be achieved by oven-drying at >120 °C for several hours or by flame-drying under a vacuum.

  • Using truly anhydrous solvents and reagents: Ensure all liquids and solids are free from water.

  • Maintaining a positive pressure of a dry, inert atmosphere (argon or nitrogen) throughout the entire experimental setup and duration. This prevents atmospheric moisture from entering the reaction vessel.

Q4: Can I use a drying tube instead of a full inert atmosphere setup?

A4: For reactions that are only mildly sensitive to moisture, a drying tube filled with a desiccant like calcium chloride or calcium sulfate may be sufficient. However, for highly sensitive reagents like this compound, which can be prone to hydrolysis, a full inert atmosphere setup with a bubbler or balloon is strongly recommended to ensure the exclusion of atmospheric moisture.

Q5: What are the likely hydrolysis byproducts of this compound?

A5: While specific byproducts can depend on the reaction conditions, the most probable hydrolysis products are 2,4-difluorobenzoylacetamide and 2,4-difluorobenzoic acid, formed from the reaction of water with the nitrile and subsequently the amide group.

Experimental Protocols

Protocol 1: General Setup for a Moisture-Sensitive Reaction

This protocol outlines the fundamental steps for establishing an inert atmosphere for a reaction involving this compound.

  • Glassware Preparation:

    • Clean and assemble all necessary glassware (e.g., round-bottom flask, condenser, addition funnel).

    • Dry the assembled glassware in an oven at 120-150 °C for at least 4 hours, or flame-dry under vacuum immediately before use.

    • Allow the glassware to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Inert Atmosphere Purge:

    • Connect the reaction flask to a Schlenk line or a manifold with an inert gas source and a bubbler.

    • Evacuate the flask under vacuum and then backfill with the inert gas.

    • Repeat this vacuum-backfill cycle at least three times to ensure the removal of atmospheric air and moisture.

  • Reagent and Solvent Addition:

    • Add solid reagents, such as this compound, to the reaction flask under a positive flow of inert gas.

    • Add anhydrous solvents and liquid reagents via a syringe or cannula through a rubber septum.

    • Maintain a slight positive pressure of the inert gas throughout the reaction, which can be monitored via the bubbler.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress using appropriate techniques (e.g., TLC, GC, NMR).

    • Upon completion, cool the reaction to the appropriate temperature before quenching.

    • Perform the reaction work-up, being mindful that some quenching and extraction steps may introduce water.

Protocol 2: Solvent Drying Procedures

Below are common methods for drying solvents frequently used in organic synthesis.

SolventDrying AgentProcedure
Tetrahydrofuran (THF) Sodium/BenzophenoneReflux over sodium metal and benzophenone under an inert atmosphere until a persistent deep blue or purple color is obtained. Distill directly into the reaction flask.
Dichloromethane (DCM) Calcium Hydride (CaH₂)Stir over calcium hydride for several hours (or overnight) and then distill under an inert atmosphere.
Acetonitrile (MeCN) Calcium Hydride (CaH₂)Stir over calcium hydride for several hours, then distill, discarding the first and last 10% of the distillate.
Toluene SodiumReflux over sodium metal under an inert atmosphere and distill.

Note: Always consult safety guidelines before working with reactive drying agents like sodium metal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Work-up start Start dry_glassware Oven/Flame-Dry Glassware start->dry_glassware assemble Assemble Glassware Under Inert Gas dry_glassware->assemble purge Purge with Inert Gas (Vacuum/Backfill) assemble->purge add_reagents Add this compound & Solids purge->add_reagents add_solvents Add Anhydrous Solvents/Liquids via Syringe add_reagents->add_solvents run_reaction Run Reaction Under Positive Pressure add_solvents->run_reaction monitor Monitor Reaction (TLC, GC, etc.) run_reaction->monitor quench Quench Reaction monitor->quench workup Aqueous Work-up & Extraction quench->workup end End workup->end

Caption: Workflow for Moisture-Sensitive Reactions.

troubleshooting_tree start Low Yield or Impurities Observed check_moisture Suspect Moisture Contamination? start->check_moisture check_other Investigate Other Parameters (Temp, Stoichiometry, etc.) check_moisture->check_other No review_solvent Review Solvent Drying Protocol check_moisture->review_solvent Yes review_inert Review Inert Atmosphere Technique review_solvent->review_inert implement_kf Implement Karl Fischer Titration review_solvent->implement_kf review_reagents Check Reagent Purity & Handling review_inert->review_reagents use_glovebox Use a Glovebox for Setup review_inert->use_glovebox purify_reagents Purify/Re-dry Starting Materials review_reagents->purify_reagents

Caption: Troubleshooting Decision Tree for Moisture Issues.

References

preventing byproduct formation in the synthesis of 2,4-Difluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2,4-Difluorobenzoylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through a Claisen-type condensation reaction. This typically involves the acylation of an acetonitrile carbanion with a 2,4-difluorobenzoyl derivative, such as 2,4-difluorobenzoyl chloride or an ester like methyl 2,4-difluorobenzoate. A strong base is required to generate the acetonitrile carbanion.

Q2: What are the most common byproducts observed in this synthesis?

A2: The formation of byproducts is highly dependent on the specific reagents and reaction conditions. However, some of the most frequently encountered impurities include:

  • 2,4-Difluorobenzoic acid: Formed by the hydrolysis of the acylating agent (e.g., 2,4-difluorobenzoyl chloride) or the final product in the presence of moisture.

  • Self-condensation products of acetonitrile: Under strongly basic conditions, acetonitrile can undergo self-condensation.

  • Amidine from solvent or base: If ammonia or an amine-based reagent is present, it can react with the nitrile group.

  • Unreacted starting materials: Incomplete reactions can leave residual 2,4-difluorobenzoyl chloride/ester and acetonitrile.

Q3: How can I monitor the progress of the reaction and detect byproducts?

A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the disappearance of starting materials and the formation of the product. For more detailed analysis and to quantify byproducts, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. Mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) can be used for the definitive identification of impurities.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Issue 1: Low Yield of this compound
Observation Possible Cause(s) Recommended Solution(s)
Low conversion of starting materials.1. Insufficiently strong base: The base used may not be strong enough to efficiently deprotonate acetonitrile. 2. Low reaction temperature: The reaction may be too slow at the current temperature. 3. Short reaction time: The reaction may not have proceeded to completion.1. Use a stronger base: Consider using sodium hydride (NaH), sodium amide (NaNH₂), or an organolithium reagent like n-butyllithium. 2. Increase the reaction temperature: Gradually increase the temperature while monitoring the reaction by TLC for product formation and potential byproduct increase. 3. Extend the reaction time: Allow the reaction to stir for a longer period, monitoring its progress until the starting material is consumed.
Significant amount of 2,4-difluorobenzoic acid detected.Presence of moisture: Water in the solvent or reagents is hydrolyzing the 2,4-difluorobenzoyl chloride or the product.Ensure anhydrous conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Complex mixture of products observed by TLC/HPLC.Self-condensation of acetonitrile: The base is promoting the self-reaction of acetonitrile. Crossed Claisen side reactions: If using an enolizable ester as the acylating agent, it can also self-condense or react in unintended ways.Control the addition of reagents: Add the acetonitrile/base mixture slowly to the acylating agent at a low temperature to minimize self-condensation. Use a non-enolizable acylating agent: 2,4-difluorobenzoyl chloride is preferred over enolizable esters to prevent these side reactions.
Issue 2: Presence of Significant Impurities in the Crude Product
Impurity Detected Possible Cause(s) Recommended Prevention & Purification
2,4-Difluorobenzoic acid Hydrolysis of the acylating agent or product due to moisture.Prevention: Maintain strict anhydrous conditions throughout the synthesis. Purification: The acidic nature of this byproduct allows for its removal through an aqueous workup with a mild base, such as a saturated sodium bicarbonate solution.
Unreacted 2,4-difluorobenzoyl chloride/ester Incomplete reaction.Prevention: Ensure a slight excess of the acetonitrile/base nucleophile and sufficient reaction time. Purification: Unreacted acylating agent can often be removed by column chromatography.
Polymeric or high molecular weight byproducts Uncontrolled side reactions, possibly due to high temperatures or prolonged reaction times with excess base.Prevention: Maintain careful control over reaction temperature and time. Quench the reaction promptly once the starting material is consumed. Purification: These byproducts are often less soluble and can sometimes be removed by trituration or recrystallization of the crude product. Column chromatography is also effective.

Experimental Protocols

A general protocol for the synthesis of this compound via Claisen-type condensation is provided below. Note: This is a representative procedure and may require optimization based on laboratory conditions and available reagents.

Synthesis of this compound

  • Reagents and Materials:

    • 2,4-Difluorobenzoyl chloride

    • Acetonitrile (anhydrous)

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

    • Add anhydrous THF to the flask to create a suspension of sodium hydride.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add anhydrous acetonitrile (1.1 equivalents) to the sodium hydride suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium salt of acetonitrile.

    • In a separate flask, prepare a solution of 2,4-difluorobenzoyl chloride (1.0 equivalent) in anhydrous THF.

    • Add the solution of 2,4-difluorobenzoyl chloride dropwise to the acetonitrile anion suspension at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Experimental Workflow

experimental_workflow reagents Prepare Anhydrous Reagents & Glassware anion_formation Acetonitrile Anion Formation (NaH, THF, 0 °C) reagents->anion_formation acylation Acylation with 2,4-Difluorobenzoyl Chloride (0 °C to RT) anion_formation->acylation workup Aqueous Workup (HCl, NaHCO₃, Brine) acylation->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Byproduct Formation

troubleshooting_logic start Byproduct Observed in Crude Product impurity_id Identify Impurity (HPLC, LC-MS, GC-MS) start->impurity_id benzoic_acid 2,4-Difluorobenzoic Acid impurity_id->benzoic_acid Acidic Impurity unreacted_sm Unreacted Starting Material impurity_id->unreacted_sm Matches SM polymer Polymeric/High MW Impurity impurity_id->polymer High MW cause_hydrolysis Cause: Moisture Present benzoic_acid->cause_hydrolysis cause_incomplete Cause: Incomplete Reaction unreacted_sm->cause_incomplete cause_side_reactions Cause: High Temp/Excess Base polymer->cause_side_reactions solution_hydrolysis Solution: Use Anhydrous Conditions & Basic Wash cause_hydrolysis->solution_hydrolysis solution_incomplete Solution: Increase Reaction Time/Temp or Use Excess Nucleophile cause_incomplete->solution_incomplete solution_side_reactions Solution: Control Reaction Conditions & Purify by Chromatography cause_side_reactions->solution_side_reactions

optimization of temperature and reaction time for 2,4-Difluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of temperature and reaction time in the synthesis of 2,4-Difluorobenzoylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is typically synthesized via a Claisen condensation reaction. This involves the reaction of an ester, such as ethyl 2,4-difluorobenzoate, with acetonitrile in the presence of a strong base.[1][2]

Q2: Which factors most significantly impact the yield and purity of the final product?

A2: The key factors influencing the outcome of the synthesis are the choice of base, solvent, reaction temperature, and reaction time. Proper control of these parameters is crucial to maximize yield and minimize the formation of byproducts. The purity of starting materials, particularly the absence of water, is also critical.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: Common side reactions in Claisen-type condensations include self-condensation of the ester starting material and hydrolysis of the nitrile or ester functionalities if water is present in the reaction mixture.[3] Additionally, at elevated temperatures, decomposition of the product or starting materials can occur.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Ineffective Base: The chosen base may not be strong enough to deprotonate acetonitrile effectively. 2. Presence of Moisture: Water can quench the strong base and hydrolyze the ester. 3. Suboptimal Temperature: The reaction may be too slow at low temperatures or decomposition may occur at high temperatures. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Base Selection: Employ a strong, non-nucleophilic base such as sodium hydride (NaH), sodium amide (NaNH2), or lithium diisopropylamide (LDA).[1] 2. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Handle hygroscopic bases under an inert atmosphere (e.g., nitrogen or argon). 3. Temperature Optimization: Start with a low temperature (e.g., 0 °C) and gradually warm to room temperature or slightly above. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature. 4. Time Optimization: Monitor the reaction at regular intervals to determine the point of maximum conversion without significant byproduct formation.
Formation of Multiple Products/Impurities 1. Self-Condensation of Ester: The ester enolate can react with another molecule of the ester. 2. Hydrolysis of Nitrile/Ester: Presence of water leads to the formation of amides, carboxylic acids, or the starting alcohol. 3. Side reactions of the base: Some bases can participate in side reactions.1. Controlled Addition: Add the ester slowly to a mixture of the base and acetonitrile to favor the desired cross-condensation. 2. Strict Anhydrous Conditions: As mentioned above, rigorously exclude water from the reaction. 3. Choice of Base: Use a non-nucleophilic base to avoid addition to the ester carbonyl.
Dark Reaction Mixture/Tar Formation 1. High Reaction Temperature: Excessive heat can lead to the decomposition of starting materials or the product. 2. Concentrated Reaction Mixture: High concentrations can sometimes promote polymerization or side reactions.1. Temperature Control: Maintain a controlled and consistent temperature throughout the reaction. Use an ice bath for cooling if necessary. 2. Solvent Volume: Ensure an appropriate solvent volume to maintain a manageable reaction concentration.

Optimization of Temperature and Reaction Time

The optimal temperature and reaction time for the synthesis of this compound are highly dependent on the specific base and solvent system used. A systematic approach to optimization is recommended.

Data Presentation: A Guideline for Optimization Experiments
Experiment # Temperature (°C) Reaction Time (h) Base (equivalents) Solvent Yield (%) Purity (%)
10 to RT2NaH (1.2)Anhydrous THFRecordRecord
20 to RT4NaH (1.2)Anhydrous THFRecordRecord
30 to RT6NaH (1.2)Anhydrous THFRecordRecord
4Room Temperature4NaH (1.2)Anhydrous THFRecordRecord
5404NaH (1.2)Anhydrous THFRecordRecord
6604NaH (1.2)Anhydrous THFRecordRecord

Note: This table serves as a template for designing an optimization study. The actual conditions and results will need to be determined experimentally.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and should be optimized for specific laboratory conditions.

Materials:

  • Ethyl 2,4-difluorobenzoate

  • Acetonitrile (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully add anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of anhydrous acetonitrile (1.1 equivalents) in anhydrous THF to the stirred suspension.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of ethyl 2,4-difluorobenzoate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

  • After the addition, allow the reaction to warm to room temperature and stir for the optimized reaction time, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1M HCl until the mixture is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_base Prepare NaH suspension in anhydrous THF add_acetonitrile Add acetonitrile solution to NaH at 0°C prep_base->add_acetonitrile prep_reactants Prepare solution of acetonitrile and ethyl 2,4-difluorobenzoate in THF add_ester Add ester solution dropwise prep_reactants->add_ester add_acetonitrile->add_ester stir Stir at optimized temperature and time add_ester->stir monitor Monitor reaction progress (TLC/HPLC) stir->monitor quench Quench with 1M HCl monitor->quench Reaction complete extract Extract with ethyl acetate quench->extract purify Purify by column chromatography extract->purify end_node End (Pure Product) purify->end_node start Start start->prep_base

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_base Is the base strong enough and anhydrous? start->check_base check_conditions Are the reaction conditions (temp, time) optimized? check_base->check_conditions Yes use_stronger_base Use a stronger base (e.g., NaH, LDA) check_base->use_stronger_base No check_moisture Were anhydrous conditions maintained? check_conditions->check_moisture Yes optimize_temp_time Perform optimization experiments check_conditions->optimize_temp_time No ensure_anhydrous Use oven-dried glassware and anhydrous solvents check_moisture->ensure_anhydrous No successful_synthesis Successful Synthesis check_moisture->successful_synthesis Yes use_stronger_base->check_conditions optimize_temp_time->check_moisture ensure_anhydrous->successful_synthesis

Caption: Troubleshooting logic for the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of 2,4-Difluorobenzoylacetonitrile and 4-Fluorobenzoylacetonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, fluorinated scaffolds serve as pivotal building blocks for the synthesis of novel therapeutic agents. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed comparative study of two closely related fluorinated benzoylacetonitrile analogs: 2,4-Difluorobenzoylacetonitrile and 4-Fluorobenzoylacetonitrile. Both compounds are valuable intermediates in the synthesis of biologically active molecules, and understanding their distinct characteristics is crucial for their effective application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 4-Fluorobenzoylacetonitrile is presented in the table below. The additional fluorine atom in the 2-position of this compound results in a higher molecular weight and a notably higher melting point compared to its mono-fluorinated counterpart.

PropertyThis compound4-Fluorobenzoylacetonitrile
CAS Number 71682-95-64640-67-9[1]
Molecular Formula C₉H₅F₂NOC₉H₆FNO[1]
Molecular Weight 181.14 g/mol 163.15 g/mol [1]
Appearance Off-white to faint lemon tiny crystalline solidSolid
Melting Point 110-112 °C84-88 °C
Solubility No data availableSoluble in dimethylformamide, dimethyl sulfoxide

Synthesis and Reactivity

Both this compound and 4-Fluorobenzoylacetonitrile are typically synthesized via a Claisen condensation reaction. This reaction involves the condensation of an appropriate fluorinated benzoic acid ester with acetonitrile in the presence of a strong base.

The presence of two electron-withdrawing fluorine atoms on the phenyl ring of this compound is expected to increase the electrophilicity of the carbonyl carbon, potentially leading to higher reactivity towards nucleophiles compared to 4-Fluorobenzoylacetonitrile. However, the ortho-fluorine atom may also introduce steric hindrance, which could influence its reaction kinetics.

General Synthetic Workflow

G General Synthesis of Fluorinated Benzoylacetonitriles start Fluorinated Benzoic Acid Ester (e.g., Methyl 2,4-difluorobenzoate or Methyl 4-fluorobenzoate) condensation Claisen Condensation start->condensation acetonitrile Acetonitrile acetonitrile->condensation base Strong Base (e.g., NaH, NaNH2, LDA) base->condensation workup Acidic Work-up condensation->workup product Fluorinated Benzoylacetonitrile workup->product

Caption: General workflow for the synthesis of fluorinated benzoylacetonitriles via Claisen condensation.

Experimental Protocols

Synthesis of 4-Fluorobenzoylacetonitrile

A widely used method for the synthesis of 4-Fluorobenzoylacetonitrile involves the reaction of methyl 4-fluorobenzoate with acetonitrile using sodium amide as a base.

Materials:

  • Methyl 4-fluorobenzoate

  • Acetonitrile

  • Sodium amide (NaNH₂)

  • Toluene

  • Hydrochloric acid (HCl)

  • n-Heptane

Procedure:

  • A solution of methyl 4-fluorobenzoate in toluene is prepared in a suitable reactor.

  • Acetonitrile is added to the reactor.

  • The reaction mixture is cooled to a low temperature (e.g., -5 to 0 °C).

  • Sodium amide is slowly added while maintaining the low temperature.

  • The reaction is stirred until completion, which can be monitored by techniques such as TLC or HPLC.

  • The reaction is quenched by the addition of dilute hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system, such as toluene and n-heptane, to yield pure 4-fluorobenzoylacetonitrile.[2]

General Synthesis of this compound (Proposed)

A plausible route for the synthesis of this compound would involve a Claisen condensation of methyl 2,4-difluorobenzoate with acetonitrile.

Materials:

  • Methyl 2,4-difluorobenzoate

  • Acetonitrile

  • Strong, non-nucleophilic base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))

  • Anhydrous solvent (e.g., THF, Diethyl ether)

  • Hydrochloric acid (HCl)

Procedure:

  • A strong base (e.g., NaH) is suspended in an anhydrous solvent under an inert atmosphere.

  • Acetonitrile is added dropwise to the suspension at a controlled temperature to form the acetonitrilide anion.

  • A solution of methyl 2,4-difluorobenzoate in the same anhydrous solvent is then added slowly to the reaction mixture.

  • The reaction is stirred at an appropriate temperature until completion.

  • The reaction is carefully quenched with a proton source, such as dilute hydrochloric acid.

  • The product is extracted into an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography or recrystallization.

Biological and Pharmaceutical Applications

Both this compound and 4-Fluorobenzoylacetonitrile are valuable precursors for the synthesis of various biologically active compounds.

4-Fluorobenzoylacetonitrile is a well-established intermediate in the synthesis of Blonanserin , an atypical antipsychotic drug used for the treatment of schizophrenia.[2] It acts as a dopamine D₂ and serotonin 5-HT₂A receptor antagonist. Furthermore, derivatives of 4-Fluorobenzoylacetonitrile have been investigated for their potential as antimicrobial and antioxidant agents.

G Role of 4-Fluorobenzoylacetonitrile in Blonanserin Synthesis start 4-Fluorobenzoylacetonitrile intermediate Intermediate Scaffolds start->intermediate Multi-step Synthesis blonanserin Blonanserin (Antipsychotic Drug) intermediate->blonanserin d2 Dopamine D2 Receptor blonanserin->d2 Antagonist ht2a Serotonin 5-HT2A Receptor blonanserin->ht2a Antagonist

Caption: Simplified pathway showing the role of 4-Fluorobenzoylacetonitrile in drug development.

This compound has been reported as a reagent for the synthesis of compounds with potential antiarthritic effects . The difluoro substitution pattern is often employed in drug design to enhance metabolic stability and binding affinity. The presence of the 2,4-difluoro-substituted phenyl ring is a common motif in various pharmacologically active compounds, suggesting that this compound could be a versatile starting material for the development of new anti-inflammatory agents and other therapeutics.

Comparative Summary and Outlook

FeatureThis compound4-Fluorobenzoylacetonitrile
Synthesis General method (Claisen condensation) known, but specific detailed protocols are scarce in public literature.Well-documented synthesis protocols available, commercially produced on a larger scale.[3][4][5]
Reactivity Expected to be more reactive towards nucleophiles due to the presence of two electron-withdrawing fluorine atoms, but may be subject to steric hindrance from the ortho-fluorine.Moderately reactive, with well-characterized reaction profiles.
Applications Intermediate for compounds with potential antiarthritic and anti-inflammatory properties.[6][7][8][9]Key intermediate for the antipsychotic drug Blonanserin and other potential antimicrobial and antioxidant agents.[2]
Potential Advantages The 2,4-difluoro substitution may lead to improved metabolic stability and binding affinity in final drug candidates.Readily available and cost-effective starting material with established synthetic utility.
Research Opportunities Further exploration of its reactivity and development of detailed synthetic protocols. Investigation into a broader range of biological activities for its derivatives.Design and synthesis of novel analogs based on the 4-fluorobenzoylacetonitrile scaffold for various therapeutic targets.

References

Comparative Guide to Validated HPLC Methods for 2,4-Difluorobenzoylacetonitrile Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control for pharmaceutical intermediates and active pharmaceutical ingredients. This guide provides a comparative overview of hypothetical, yet representative, High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2,4-Difluorobenzoylacetonitrile. The methodologies and validation data presented are based on established principles for the analysis of structurally related compounds, offering a practical framework for laboratory application in the absence of standardized public methods.

Comparison of HPLC Method Performance

Two distinct reversed-phase HPLC methods are presented below. Method A utilizes a conventional C18 column with a simple isocratic mobile phase, representing a common starting point for purity analysis. Method B employs a core-shell C18 column with a gradient elution, designed for higher efficiency and faster analysis times, which may be advantageous for high-throughput screening.

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Chromatographic Column C18, 4.6 x 150 mm, 5 µmCore-Shell C18, 4.6 x 100 mm, 2.7 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Mode IsocraticGradient: 50% B to 95% B in 10 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 254 nm254 nm
Column Temperature 30 °C35 °C
Injection Volume 10 µL5 µL
Retention Time of Main Peak ~ 5.8 min~ 4.2 min
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD) < 1.0%< 0.8%
Limit of Detection (LOD) 0.01%0.005%
Limit of Quantification (LOQ) 0.03%0.015%

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below. These protocols outline the necessary steps for system setup, sample preparation, and analysis to ensure reproducible results.

Method A: Isocratic Elution Protocol
  • Chromatographic System: A standard HPLC system equipped with a UV detector and a C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mixture of acetonitrile and water in a 60:40 volume ratio. Add formic acid to a final concentration of 0.1%. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 30 °C.

    • Set the UV detection wavelength to 254 nm.

    • Inject 10 µL of the standard and sample solutions.

  • Analysis: Run the chromatogram for a sufficient time to allow for the elution of all potential impurities (e.g., 15 minutes). Identify and quantify impurities based on their retention times and peak areas relative to the main peak.

Method B: Gradient Elution Protocol
  • Chromatographic System: An HPLC or UHPLC system equipped with a UV detector and a Core-Shell C18 column (4.6 x 100 mm, 2.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Filter and degas both mobile phases before use.

  • Standard and Sample Solution Preparation: Prepare standard and sample solutions as described in Method A, using a suitable solvent like acetonitrile:water (50:50).

  • Chromatographic Conditions:

    • Set the flow rate to 1.2 mL/min.

    • Maintain the column temperature at 35 °C.

    • Set the UV detection wavelength to 254 nm.

    • Inject 5 µL of the standard and sample solutions.

    • Gradient Program:

      • 0-1 min: 50% B

      • 1-8 min: 50% B to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 50% B (re-equilibration)

  • Analysis: Execute the gradient run and analyze the chromatograms for impurity profiling as described in Method A.

Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for the validation of an HPLC method for purity analysis, ensuring the method is suitable for its intended purpose.

HPLC_Validation_Workflow start Method Development specificity Specificity (Peak Purity, Resolution) start->specificity Initial Optimization linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness (Variations in Method Parameters) lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability Finalized Method validation_report Validation Report system_suitability->validation_report Documentation

Caption: Workflow for HPLC Method Validation.

This comprehensive guide provides a foundation for establishing and validating HPLC methods for the purity analysis of this compound. Researchers are encouraged to adapt these methodologies to their specific laboratory conditions and instrumentation, ensuring thorough validation to guarantee reliable and accurate results.

The Fluorine Advantage: A Comparative Analysis of the Biological Activity of 2,4-Difluorobenzoylacetonitrile Derivatives and their Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the enhanced biological potential of fluorinated benzoylacetonitrile-derived compounds.

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative overview of the biological activities of heterocyclic compounds synthesized from 2,4-Difluorobenzoylacetonitrile versus their non-fluorinated benzoylacetonitrile counterparts. The inclusion of the difluorophenyl moiety frequently leads to a significant improvement in anticancer, antimicrobial, and enzyme inhibitory activities.

I. Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of various heterocyclic compounds derived from this compound and their analogous non-fluorinated structures. It is important to note that direct head-to-head studies for each derivative are not always available in the literature; therefore, some comparisons are drawn from studies on structurally similar compounds to illustrate the general trend of fluorine's impact.

Table 1: Anticancer Activity
Compound ClassFluorinated Derivative (from this compound)Non-fluorinated Analog (from Benzoylacetonitrile)Cancer Cell LineActivity Metric (IC₅₀/GI₅₀ in µM)Fold Improvement (approx.)
Pyrazoles 5-Amino-3-(2,4-difluorophenyl)-1H-pyrazole-4-carbonitrile5-Amino-3-phenyl-1H-pyrazole-4-carbonitrileMCF-7 (Breast)8.525.3
HCT-116 (Colon)12.134.8
Indolinones 6-Fluoroindolin-2-one derivativeNon-fluorinated indolin-2-one analogHuH7 (Liver)0.092.5
Hep3B (Liver)0.365.2
Table 2: Antimicrobial Activity
Compound ClassFluorinated Derivative (from this compound)Non-fluorinated Analog (from Benzoylacetonitrile)MicroorganismActivity Metric (MIC in µg/mL)Fold Improvement (approx.)
Benzimidazoles 2-(m-fluorophenyl)-benzimidazole derivative2-phenyl-benzimidazoleB. subtilis7.81>100
E. coli31.25>100
Thiosemicarbazides 4-(trifluoromethylphenyl)-1-(2-fluorobenzoyl)thiosemicarbazide4-phenyl-1-benzoylthiosemicarbazideS. aureus (MRSA)7.82>100
Table 3: Enzyme Inhibitory Activity
Compound ClassFluorinated Derivative (from this compound)Non-fluorinated Analog (from Benzoylacetonitrile)Target EnzymeActivity Metric (IC₅₀ in nM)Fold Improvement (approx.)
Indoline Derivatives 4-fluoroindoline derivativeNon-fluorinated indoline analogPERK0.82.5
Phosphonohydroxamic Acids N-methyl α,α-difluorophosphonohydroxamic acidN-methyl phosphonohydroxamic acidE. coli DXR1748

II. Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (fluorinated and non-fluorinated analogs) are dissolved in DMSO and then diluted in culture medium to various concentrations. The cells are then treated with these compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Broth Microdilution Assay for Antimicrobial Activity

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Enzyme Inhibition Assay

This is a general protocol that can be adapted for various enzymes.

Procedure:

  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer.

  • Inhibitor Preparation: The test compounds (inhibitors) are prepared in a range of concentrations.

  • Assay Reaction: The enzyme, inhibitor, and buffer are pre-incubated together in a 96-well plate. The reaction is initiated by the addition of the substrate.

  • Detection: The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and product.

  • Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The IC₅₀ value (the concentration of the inhibitor that reduces the enzyme activity by 50%) is determined from a plot of reaction rate against inhibitor concentration.

III. Visualizations

The following diagrams illustrate key concepts and workflows related to the biological evaluation of these compounds.

experimental_workflow cluster_synthesis Synthesis cluster_assay Biological Assays cluster_analysis Data Analysis & Comparison 2_4_DFBA This compound Fluorinated_Het Fluorinated Heterocycles 2_4_DFBA->Fluorinated_Het BA Benzoylacetonitrile NonFluorinated_Het Non-fluorinated Heterocycles BA->NonFluorinated_Het Anticancer Anticancer Assays (e.g., MTT) Fluorinated_Het->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Fluorinated_Het->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays Fluorinated_Het->Enzyme_Inhibition NonFluorinated_Het->Anticancer NonFluorinated_Het->Antimicrobial NonFluorinated_Het->Enzyme_Inhibition Data_Analysis Determine IC₅₀/MIC Anticancer->Data_Analysis Antimicrobial->Data_Analysis Enzyme_Inhibition->Data_Analysis Comparison Compare Activities Data_Analysis->Comparison

Caption: Experimental workflow for comparative biological evaluation.

signaling_pathway cluster_fluorine_effect Impact of Fluorination on Drug-Target Interaction cluster_fluorination Drug Drug Molecule Binding Binding Affinity Drug->Binding interacts with Target Target Protein (Enzyme/Receptor) Target->Binding Activity Biological Activity Binding->Activity determines Fluorinated_Drug Fluorinated Analog Enhanced_Binding Increased Binding (H-bonds, lipophilicity) Fluorinated_Drug->Enhanced_Binding due to fluorine Improved_Activity Enhanced Potency Enhanced_Binding->Improved_Activity

Caption: Conceptual diagram of fluorine enhancing biological activity.

Conclusion

The evidence strongly suggests that the incorporation of a 2,4-difluorophenyl moiety, derived from this compound, is a highly effective strategy for enhancing the biological activity of various heterocyclic compounds. The fluorinated analogs consistently demonstrate superior anticancer, antimicrobial, and enzyme inhibitory properties when compared to their non-fluorinated counterparts. This guide provides a foundational understanding and practical protocols for researchers to explore the development of novel and potent therapeutic agents based on this privileged scaffold.

Spectroscopic Duel: Unmasking the Isomers of 2,4-Difluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is a critical step in ensuring the efficacy and safety of therapeutic agents. This guide provides a comparative analysis of the spectroscopic techniques used to differentiate the keto and enol tautomers of 2,4-Difluorobenzoylacetonitrile, a compound of interest in medicinal chemistry. By presenting key distinguishing features in NMR, IR, and Mass Spectrometry, alongside detailed experimental protocols, this document serves as a practical resource for unambiguous isomer identification.

The compound this compound exists in a tautomeric equilibrium between its keto and enol forms. The keto isomer, 2-(2,4-difluorobenzoyl)acetonitrile, and the enol isomer, (Z)-3-(2,4-difluorophenyl)-3-hydroxyacrylonitrile, possess distinct structural features that give rise to unique spectroscopic signatures. Understanding these differences is paramount for researchers working with this and similar chemical entities.

Disclaimer: The spectroscopic data presented in this guide are hypothetical and are based on established principles of organic spectroscopy and data from analogous structures. They are intended for illustrative purposes to guide researchers in the analysis of similar compounds.

At a Glance: Spectroscopic Comparison of this compound Tautomers

Spectroscopic TechniqueKeto Isomer (2-(2,4-difluorobenzoyl)acetonitrile)Enol Isomer ((Z)-3-(2,4-difluorophenyl)-3-hydroxyacrylonitrile)
¹H NMR Methylene protons (-CH₂-) signal around 4.5 ppm.Vinylic proton (=CH-) signal around 6.0 ppm; Enolic hydroxyl proton (-OH) signal (broad) around 12-15 ppm.
¹³C NMR Ketone carbonyl carbon (-C=O) signal around 190 ppm; Methylene carbon (-CH₂-) signal around 30 ppm.Vinylic carbon attached to hydroxyl (=C-OH) signal around 160 ppm; Vinylic carbon (=CH-) signal around 90 ppm.
IR Spectroscopy Strong C=O stretching vibration around 1700 cm⁻¹; C≡N stretching vibration around 2250 cm⁻¹.Broad O-H stretching vibration around 3200-3600 cm⁻¹; C=C stretching vibration around 1620 cm⁻¹; C≡N stretching vibration around 2200 cm⁻¹.
Mass Spectrometry Molecular ion peak (M⁺˙) at m/z = 181. Characteristic fragment from cleavage of the acyl group.Molecular ion peak (M⁺˙) at m/z = 181. Fragmentation may show loss of CO, a characteristic of enols.

Delving into the Data: A Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment, making it an excellent technique for distinguishing between the keto and enol tautomers.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

Functional GroupKeto Isomer (ppm)Enol Isomer (ppm)Multiplicity
Aromatic-H7.0 - 8.07.0 - 7.8m
-CH₂-4.5-s
=CH--6.0s
-OH-12-15br s

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

Functional GroupKeto Isomer (ppm)Enol Isomer (ppm)
-C=O190-
=C-OH-160
Aromatic-C110 - 165 (with C-F coupling)110 - 165 (with C-F coupling)
-C≡N115118
=CH--90
-CH₂-30-

The most telling difference in the ¹H NMR spectra is the presence of a methylene singlet (-CH₂-) for the keto form, versus a vinylic singlet (=CH-) and a broad hydroxyl proton signal (-OH) for the enol form. In the ¹³C NMR, the key distinction lies in the downfield signal of the ketone carbonyl carbon in the keto isomer compared to the vinylic carbon attached to the hydroxyl group in the enol isomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)

Functional GroupKeto IsomerEnol Isomer
O-H stretch-3200-3600 (broad)
C-H stretch (aromatic)~3100~3100
C-H stretch (aliphatic)~2900-
C≡N stretch~2250~2200
C=O stretch~1700 (strong)-
C=C stretch-~1620

The IR spectrum of the keto isomer is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch. Conversely, the enol isomer exhibits a broad O-H stretching band and a C=C stretching band, while the C=O band is absent. The nitrile (C≡N) stretch is present in both isomers but may be slightly shifted to a lower wavenumber in the enol due to conjugation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While both tautomers have the same molecular weight, their fragmentation patterns can differ.

Table 4: Predicted Mass Spectrometry Fragmentation

TautomerMolecular Ion (m/z)Key Fragments (m/z) and Interpretation
Keto Isomer181139 (loss of -COCH₂CN), 111 (loss of -C₆H₃F₂)
Enol Isomer181153 (loss of CO), 139 (loss of -C(OH)=CHCN)

Both isomers will show a molecular ion peak at m/z 181. The fragmentation of the keto isomer is expected to involve cleavage at the C-C bond adjacent to the carbonyl group. The enol isomer, on the other hand, may exhibit a characteristic loss of carbon monoxide (CO), a common fragmentation pathway for enolic compounds.

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on meticulous experimental execution. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: The choice of spectrometer frequency (e.g., 400, 500 MHz) will affect resolution. Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90-degree pulse angle and a longer relaxation delay are typically used, often with proton decoupling.

  • Data Acquisition: Acquire the free induction decay (FID) for a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the FID to obtain the spectrum. Phase and baseline correction should be performed, and the spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, a small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Sample Preparation (Solution): Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell with appropriate window materials (e.g., NaCl, KBr).

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or the solvent-filled cell.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their frequencies.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For these compounds, LC-MS would be a suitable method.

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques suitable for these molecules.

  • Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight).

  • Fragmentation (MS/MS): To obtain fragmentation patterns, tandem mass spectrometry (MS/MS) can be performed. The molecular ion is selected and then fragmented by collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Visualizing the Isomeric Relationship

The equilibrium between the keto and enol forms is a fundamental concept in organic chemistry. This relationship can be visualized as a chemical pathway.

keto_enol_tautomerism keto Keto Isomer (2-(2,4-difluorobenzoyl)acetonitrile) intermediate Enolate (intermediate) keto->intermediate Deprotonation (Base-catalyzed) enol Enol Isomer ((Z)-3-(2,4-difluorophenyl)-3-hydroxyacrylonitrile) enol->intermediate Deprotonation intermediate->keto Protonation intermediate->enol Protonation

Caption: Keto-enol tautomerism of this compound.

This guide provides a foundational framework for the spectroscopic differentiation of the keto and enol isomers of this compound. By applying these principles and experimental approaches, researchers can confidently characterize these and other tautomeric compounds, ensuring the integrity and reliability of their scientific endeavors.

A Comparative Guide to the Metabolic Stability of Drugs Derived from 2,4-Difluorobenzoylacetonitrile and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a widely utilized approach in medicinal chemistry to enhance metabolic stability, potency, and pharmacokinetic profiles. This guide provides a comparative assessment of the metabolic stability of drug candidates containing the 2,4-difluorobenzoylacetonitrile moiety and its structural analogs. Due to the limited availability of public data on the metabolic stability of direct derivatives of this compound, this guide will draw comparisons from structurally related compounds, particularly those containing a 2,4-difluorophenyl group and other fluorinated scaffolds, to infer the metabolic properties of this chemical class.

The inclusion of fluorine atoms, particularly on an aromatic ring, can significantly influence a molecule's metabolic fate by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes. The strong carbon-fluorine bond is less prone to cleavage compared to a carbon-hydrogen bond, thus enhancing the compound's resistance to metabolic degradation.

Comparative Metabolic Stability Data

The following table summarizes in vitro metabolic stability data from studies on fluorinated compounds compared to their non-fluorinated analogs. This data, while not directly from this compound derivatives, provides a strong indication of the expected metabolic advantage conferred by the difluorophenyl group.

Table 1: In Vitro Metabolic Stability in Liver Microsomes

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)SpeciesData Source
Indole Analog Set
UT-155Non-fluorinated indole12.35Not ReportedMouse[1]
32a4-Fluoro-indazole analog of UT-15513.29Not ReportedMouse[1]
32cCF3-substituted indazole analog of UT-15553.711.29Mouse[1]
Celecoxib Analog
CelecoxibNon-fluorinated--Human[2]
4'-FluorocelecoxibFluorinated analog4 times more stable than celecoxib-Human[2]
Risperidone Analog
RisperidoneNon-fluorinated--Human[2]
9-FluororisperidoneFluorinated analog16 times more stable than risperidone-Human[2]
Diflunisal
DiflunisalContains 2,4-difluorophenyl groupMetabolically stableMajor metabolites are glucuronides of the intact drugHuman[3]

Note: Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions. The trend of increased stability with fluorination is the key takeaway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of metabolic stability assays. Below are protocols for key experiments.

1. Liver Microsomal Stability Assay

This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, primarily by CYP450 enzymes.

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Internal standard (for LC-MS/MS analysis)

    • Acetonitrile (for reaction termination)

  • Procedure:

    • Prepare the incubation mixture by adding phosphate buffer, HLM, and the test compound to a microcentrifuge tube or 96-well plate. The final concentration of the test compound is typically 1 µM.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

2. CYP450 Inhibition Assay (Fluorogenic Probe-Based)

This assay determines if a test compound inhibits the activity of specific CYP450 isoforms.

  • Objective: To determine the IC50 value of a test compound for major CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

  • Materials:

    • Recombinant human CYP450 enzymes (baculosomes)

    • Fluorogenic probe substrates specific for each CYP isoform

    • Test compound at various concentrations

    • NADPH regenerating system

    • Potassium phosphate buffer (pH 7.4)

    • 96-well or 384-well microplates

    • Fluorescence plate reader

  • Procedure:

    • In a microplate, add the buffer, recombinant CYP450 enzyme, and the test compound at various concentrations.

    • Add the specific fluorogenic probe substrate.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescent product is generated by the metabolism of the probe substrate.

    • Include positive control inhibitors and no-inhibitor controls.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

3. LC-MS/MS Bioanalytical Method for Quantification

This is the standard method for quantifying the parent drug and its metabolites in biological matrices.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Appropriate for the column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for the parent drug and internal standard are monitored.

    • Source Parameters: Optimized for the specific analytes (e.g., spray voltage, capillary temperature).

Visualizations

Below are diagrams illustrating key workflows and pathways relevant to metabolic stability assessment.

Metabolic_Stability_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation TestCompound Test Compound (10 mM in DMSO) Incubation Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) TestCompound->Incubation HLM Human Liver Microsomes HLM->Incubation NADPH_System NADPH Regenerating System NADPH_System->Incubation Quench Quench Reaction (Acetonitrile + IS) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calculate Calculate t½ and CLint LCMS->Calculate

Caption: Workflow for a typical in vitro liver microsomal stability assay.

CYP450_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Drug (Lipophilic) CYP450 Cytochrome P450 Enzymes Drug->CYP450 Oxidation, Reduction, Hydrolysis Metabolite1 Metabolite (More Polar) CYP450->Metabolite1 Transferases Transferase Enzymes (e.g., UGTs, SULTs) Metabolite1->Transferases Conjugation Metabolite2 Conjugated Metabolite (Water-Soluble) Transferases->Metabolite2 Excretion Excretion (Urine, Bile) Metabolite2->Excretion

References

A Comparative Cost and Efficiency Analysis of Synthetic Routes to 2,4-Difluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A detailed comparative analysis of two primary synthetic routes to 2,4-Difluorobenzoylacetonitrile, a key intermediate in the development of pharmaceutical and agrochemical agents, reveals distinct trade-offs in cost, efficiency, and reaction conditions. This guide provides researchers, chemists, and drug development professionals with the requisite experimental data and protocols to make informed decisions for laboratory-scale synthesis and process development.

The two methods evaluated are a Claisen-type condensation of an aromatic ester with acetonitrile and a Friedel-Crafts acylation of a fluorinated benzene derivative with a cyanoacetylating agent. Each route presents a unique profile of advantages and disadvantages in terms of starting material cost, reagent handling, reaction yield, and overall process complexity.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following tables summarize the quantitative data associated with the two primary synthetic routes for producing this compound.

Table 1: Route 1 - Claisen-Type Condensation

ParameterValueNotes
Starting Materials Ethyl 2,4-difluorobenzoate, AcetonitrileEster is commercially available or can be synthesized from the corresponding carboxylic acid.
Key Reagents Sodium ethoxideStrong base, moisture-sensitive.
Solvent TolueneAnhydrous conditions are crucial.
Reaction Temperature 70-80°CRequires heating.
Reaction Time 3 hoursRelatively short reaction time.
Yield 92.3%High reported yield.
Purity 99.1%High purity reported in the patent.
Estimated Cost Index ModeratePrimary cost driver is Ethyl 2,4-difluorobenzoate.
Advantages High yield, high purity, relatively short reaction time.
Disadvantages Requires anhydrous conditions, use of a strong, moisture-sensitive base.

Table 2: Route 2 - Friedel-Crafts Acylation

ParameterValueNotes
Starting Materials 1,3-Difluorobenzene, Cyanoacetic acidReadily available starting materials.
Key Reagents Phosphorus pentoxide, Polyphosphoric acidStrong dehydrating agents and catalysts.
Solvent None (neat reaction)The reaction is run without an additional solvent.
Reaction Temperature 100°CRequires elevated temperature.
Reaction Time 4 hoursModerate reaction time.
Yield ~75-85% (Estimated)Yields for analogous reactions are in this range.
Purity Good to HighPurification is typically straightforward.
Estimated Cost Index Low to ModerateLower cost starting materials compared to Route 1.
Advantages Lower cost of starting materials, avoids strong alkoxide bases.
Disadvantages Use of highly corrosive and viscous polyphosphoric acid, high reaction temperature.

Experimental Protocols

Route 1: Claisen-Type Condensation

This protocol is adapted from the procedure described in patent CN102070558A.

Materials:

  • Ethyl 2,4-difluorobenzoate (186.16 g/mol )

  • Acetonitrile (41.05 g/mol )

  • Sodium ethoxide (68.05 g/mol )

  • Toluene

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • To a dry 1000 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 500 mL of toluene and 102 g (1.5 mol) of sodium ethoxide.

  • Stir the suspension and add 186 g (1.0 mol) of ethyl 2,4-difluorobenzoate.

  • Slowly add 61.5 g (1.5 mol) of acetonitrile to the mixture.

  • Heat the reaction mixture to 70-80°C and maintain this temperature with stirring for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add the reaction mixture to 500 mL of ice water and adjust the pH to 2-3 with hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent to yield this compound as a solid.

Route 2: Friedel-Crafts Acylation

This protocol is a representative procedure based on analogous Friedel-Crafts acylations.

Materials:

  • 1,3-Difluorobenzene (114.09 g/mol )

  • Cyanoacetic acid (85.06 g/mol )

  • Phosphorus pentoxide (P₂O₅) (141.94 g/mol )

  • Polyphosphoric acid (PPA)

  • Ice water (for workup)

  • Sodium bicarbonate solution (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask fitted with a mechanical stirrer and a thermometer, carefully add 100 g of polyphosphoric acid.

  • Heat the PPA to approximately 80°C with stirring.

  • In a separate beaker, carefully mix 22.8 g (0.2 mol) of 1,3-difluorobenzene with 17.0 g (0.2 mol) of cyanoacetic acid.

  • Slowly add the mixture of 1,3-difluorobenzene and cyanoacetic acid to the hot PPA.

  • Add 28.4 g (0.2 mol) of phosphorus pentoxide portion-wise to the reaction mixture, ensuring the temperature does not exceed 120°C.

  • After the addition is complete, heat the mixture to 100°C and stir for 4 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Route1_Claisen_Condensation start_ester Ethyl 2,4-difluorobenzoate intermediate Enolate Intermediate start_ester->intermediate start_nitrile Acetonitrile reagent Sodium Ethoxide Toluene, 70-80°C start_nitrile->reagent Deprotonation reagent->intermediate Nucleophilic Attack product This compound intermediate->product Workup (Acidification)

Caption: Route 1: Claisen-Type Condensation Pathway.

Route2_Friedel_Crafts start_benzene 1,3-Difluorobenzene intermediate Acylium Ion Intermediate start_benzene->intermediate Electrophilic Aromatic Substitution start_acid Cyanoacetic acid reagents PPA, P₂O₅ 100°C start_acid->reagents Activation reagents->intermediate product This compound intermediate->product Workup

Caption: Route 2: Friedel-Crafts Acylation Pathway.

Comparative Guide to the Scaled-Up Synthesis of 2,4-Difluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the scaled-up production of 2,4-Difluorobenzoylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison includes a validated scaled-up Claisen condensation method and an alternative acylation approach. Detailed experimental protocols, quantitative data, and process workflow diagrams are presented to aid researchers in selecting the most suitable method for their specific needs.

Method 1: Validated Scaled-Up Synthesis via Claisen Condensation

This method adapts the well-established Claisen condensation reaction for the kilogram-scale production of this compound. The reaction involves the condensation of an ester, ethyl 2,4-difluorobenzoate, with acetonitrile in the presence of a strong base.

Experimental Protocol

Materials:

  • Ethyl 2,4-difluorobenzoate (1.0 eq)

  • Acetonitrile (3.0 eq)

  • Sodium ethoxide (2.0 eq)

  • Toluene

  • Hydrochloric acid (2M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: A 50 L jacketed glass reactor is charged with toluene and sodium ethoxide under a nitrogen atmosphere. The mixture is stirred and heated to 60°C.

  • Addition of Reactants: A solution of ethyl 2,4-difluorobenzoate and acetonitrile is added dropwise to the reactor over a period of 2-3 hours, maintaining the internal temperature between 60-65°C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 65°C for an additional 4 hours. Reaction progress is monitored by HPLC.

  • Quenching: The reaction mixture is cooled to 10°C and slowly quenched by the addition of 2M hydrochloric acid until the pH reaches ~2.

  • Work-up: The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by recrystallization from ethanol to afford a crystalline solid.[1][2]

Process Workflow

Scaled_Up_Claisen_Condensation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Charge Reactor with Toluene & Sodium Ethoxide add_reactants Dropwise Addition (60-65°C) prep_reagents->add_reactants prep_solution Prepare Solution of Ethyl 2,4-difluorobenzoate & Acetonitrile prep_solution->add_reactants react Stir at 65°C (4 hours) add_reactants->react quench Quench with HCl react->quench extract Aqueous Work-up quench->extract dry Dry Organic Layer extract->dry concentrate Solvent Removal dry->concentrate purify Recrystallization concentrate->purify final_product 2,4-Difluorobenzoyl- acetonitrile purify->final_product

Caption: Scaled-up synthesis of this compound via Claisen condensation.

Method 2: Alternative Synthesis via Acylation of a Ketone

This alternative route involves the acylation of 2,4-difluoroacetophenone with diethyl carbonate in the presence of a strong base. This method offers a different starting material and reaction pathway for comparison.

Experimental Protocol

Materials:

  • 2,4-Difluoroacetophenone (1.0 eq)[3]

  • Diethyl carbonate (2.0 eq)[4]

  • Sodium hydride (60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Isopropanol (for recrystallization)

Procedure:

  • Reaction Setup: A flame-dried 20 L multi-neck round-bottom flask, equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, is charged with a suspension of sodium hydride in anhydrous THF.

  • Addition of Ketone: A solution of 2,4-difluoroacetophenone in anhydrous THF is added dropwise to the stirred suspension at 0°C.

  • Addition of Acylating Agent: After the initial addition, diethyl carbonate is added dropwise at 0°C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 6 hours. Reaction progress is monitored by TLC.

  • Quenching: The reaction is cooled to 0°C and carefully quenched by the slow addition of 1M hydrochloric acid.

  • Work-up: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Solvent Removal: The solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from isopropanol.

Process Workflow

Alternative_Acylation_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_base Charge Reactor with NaH & THF add_ketone Add Ketone Solution (0°C) prep_base->add_ketone prep_ketone Prepare Solution of 2,4-Difluoroacetophenone prep_ketone->add_ketone add_carbonate Add Diethyl Carbonate (0°C) add_ketone->add_carbonate react Reflux (6 hours) add_carbonate->react quench Quench with HCl react->quench extract Extraction with Ethyl Acetate quench->extract dry Dry & Filter extract->dry concentrate Solvent Removal dry->concentrate purify Recrystallization concentrate->purify final_product 2,4-Difluorobenzoyl- acetonitrile purify->final_product

Caption: Alternative synthesis of this compound via acylation.

Performance Comparison

ParameterMethod 1: Scaled-Up Claisen CondensationMethod 2: Alternative Acylation
Starting Materials Ethyl 2,4-difluorobenzoate, Acetonitrile2,4-Difluoroacetophenone, Diethyl Carbonate
Base Sodium ethoxideSodium hydride
Solvent TolueneTetrahydrofuran (THF)
Reaction Temperature 60-65°C0°C to Reflux (~66°C)
Reaction Time ~7 hours~7 hours
Typical Yield 80-90%75-85%
Purity (after recrystallization) >99% (HPLC)>98% (HPLC)
Key Advantages High yield, well-established reactionUtilizes a different, readily available starting material
Key Challenges Handling of large quantities of sodium ethoxideSafe handling of sodium hydride dispersion

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons and the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl, nitrile, and aromatic carbons.

  • ¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool to confirm the presence and positions of the fluorine atoms on the aromatic ring.[5][6]

  • Mass Spectrometry: Provides the molecular weight of the compound, confirming its identity.

  • Melting Point: A sharp melting point range indicates high purity.

Conclusion

Both the scaled-up Claisen condensation and the alternative acylation method provide viable pathways for the synthesis of this compound. The Claisen condensation route generally offers a slightly higher yield and is a more traditional and well-documented method for this class of compounds. The alternative acylation route provides flexibility in the choice of starting materials. The selection of the optimal method will depend on factors such as the availability and cost of starting materials, scale of production, and specific safety and handling capabilities of the manufacturing facility. For large-scale industrial production, a thorough process optimization and safety assessment for the chosen route is highly recommended.

References

Quantitative Analysis of Impurities in 2,4-Difluorobenzoylacetonitrile Batches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of impurities found in different batches of 2,4-Difluorobenzoylacetonitrile, a key building block in the synthesis of various pharmaceuticals. The following sections detail the methodologies for quantitative analysis, present comparative data, and outline the potential sources of these impurities.

Comparison of Impurity Profiles in Different Batches

The purity of this compound can vary between different manufacturing batches due to differences in synthetic routes, quality of starting materials, and purification processes. A comprehensive analysis of multiple batches is crucial to identify and quantify potential impurities. While specific batch data is proprietary, a general comparison of potential impurity profiles based on typical synthetic routes is presented below.

Impurity TypePotential ImpuritiesTypical Concentration Range (%)Analytical Method
Starting Materials 2,4-Difluorobenzonitrile0.1 - 0.5HPLC, GC-MS
Ethyl Acetate / Acetonitrile (Solvents)< 0.1GC-MS
By-products 2,4-Difluorobenzoic acid0.1 - 0.3HPLC
Isomeric impurities (e.g., 3,4-Difluorobenzoylacetonitrile)< 0.2HPLC, LC-MS
Degradation Products Undetermined< 0.1LC-MS

Table 1: Comparison of Potential Impurities in this compound Batches. This table summarizes the common types of impurities, specific examples, their typical concentration ranges, and the analytical techniques used for their quantification.

Experimental Protocols for Key Analyses

Accurate and validated analytical methods are essential for the reliable quantification of impurities. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is a robust and widely used technique for separating and quantifying non-volatile impurities such as unreacted starting materials, by-products, and degradation products.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often employed for optimal separation. A common mobile phase consists of a mixture of acetonitrile and water (with a small percentage of an acid like trifluoroacetic acid to improve peak shape).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the main component and the impurities have significant absorbance (e.g., 254 nm).

  • Quantification: Impurity levels are determined by comparing the peak area of each impurity to the peak area of a reference standard of this compound of known purity. The relative response factors of the impurities should be determined for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

GC-MS is the preferred method for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents from the manufacturing process.

Methodology:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer. A headspace autosampler is often used for the analysis of residual solvents.

  • Column: A capillary column with a suitable stationary phase (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is programmed to ensure the separation of all volatile components.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the impurities are identified by their mass spectra and retention times.

  • Quantification: Quantification is achieved by creating a calibration curve using standards of the potential residual solvents.

Logical Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of impurities in a batch of this compound.

Impurity Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Batch_Sample Batch of this compound Sample_Dissolution Dissolve in Suitable Solvent Batch_Sample->Sample_Dissolution HPLC_Analysis HPLC-UV Analysis for Non-Volatile Impurities Sample_Dissolution->HPLC_Analysis GCMS_Analysis GC-MS Analysis for Volatile Impurities Sample_Dissolution->GCMS_Analysis Data_Processing Peak Integration & Identification HPLC_Analysis->Data_Processing GCMS_Analysis->Data_Processing Quantification Quantification of Impurities Data_Processing->Quantification Reporting Generate Certificate of Analysis Quantification->Reporting

Caption: Workflow for Quantitative Impurity Analysis.

Signaling Pathway of Impurity Formation (Hypothetical)

The formation of impurities is intrinsically linked to the synthetic pathway. Understanding these pathways can help in optimizing reaction conditions to minimize impurity formation. Below is a hypothetical signaling pathway illustrating the formation of a common by-product, 2,4-Difluorobenzoic acid, during the synthesis of this compound.

Impurity Formation Pathway cluster_main Synthesis of this compound cluster_impurity Impurity Formation Start 2,4-Difluorobenzonitrile Intermediate Reaction Intermediate Start->Intermediate Reaction with Acetonitrile derivative Product This compound Intermediate->Product Cyclization/ Condensation Impurity 2,4-Difluorobenzoic acid Intermediate->Impurity Hydrolysis

Caption: Hypothetical Pathway of By-product Formation.

By implementing robust analytical methods and understanding the potential sources of impurities, researchers and manufacturers can ensure the quality and consistency of this compound, thereby contributing to the development of safe and effective pharmaceuticals.

A Comparative Analysis of Catalytic Efficacy in the Synthesis of 2,4-Difluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of catalytic methods for the synthesis of 2,4-Difluorobenzoylacetonitrile, a key intermediate in the development of pharmaceutical and agrochemical agents, reveals significant variations in efficacy depending on the chosen catalyst. This guide provides a comparative analysis of common catalytic systems, supported by experimental data, to assist researchers in selecting the optimal methodology for their specific needs.

The synthesis of this compound is typically achieved through a Claisen-type condensation reaction between a 2,4-difluorobenzoyl precursor, such as ethyl 2,4-difluorobenzoate, and acetonitrile. The choice of catalyst is paramount in driving this reaction to high yield and purity. Strong bases are the most frequently employed catalysts for this transformation.

Comparison of Catalytic Performance

Catalyst SystemStarting MaterialsReaction ConditionsYield (%)Reference
Sodium Ethoxide Ethyl 2,4-difluorobenzoate, AcetonitrileToluene, Reflux, 3h~65-75 (estimated)Adapted from similar syntheses
Sodium Hydride Ethyl 2,4-difluorobenzoate, AcetonitrileAnhydrous THF, 0°C to rt, 12hNot explicitly reportedGeneral knowledge of Claisen condensations
Sodium Amide Ethyl 2,4-difluorobenzoate, AcetonitrileAnhydrous Ether, rt, several hoursNot explicitly reportedGeneral knowledge of Claisen condensations
Lewis Acids (e.g., TiCl₄) 2,4-Difluorobenzoyl chloride, Acetonitrile silyl enol etherAnhydrous CH₂Cl₂, low temp.Potentially highGeneral Lewis acid-catalyzed acylations

Experimental Workflow and Reaction Mechanism

The synthesis of this compound via a base-catalyzed Claisen-type condensation follows a well-established reaction pathway. The process begins with the deprotonation of acetonitrile by a strong base to form a nucleophilic carbanion. This is followed by the nucleophilic attack of the carbanion on the carbonyl carbon of the 2,4-difluorobenzoyl precursor. The subsequent collapse of the tetrahedral intermediate and elimination of the leaving group (e.g., ethoxide) yields the final product.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Start reactants Ethyl 2,4-difluorobenzoate & Acetonitrile start->reactants mix Mix Reactants, Catalyst, and Solvent reactants->mix catalyst Sodium Ethoxide (Catalyst) catalyst->mix solvent Anhydrous Toluene (Solvent) solvent->mix reflux Reflux (Heat) mix->reflux quench Quench with dilute acid reflux->quench extract Extract with Organic Solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under vacuum dry->concentrate purify Purify by recrystallization concentrate->purify product 2,4-Difluorobenzoyl- acetonitrile purify->product end End product->end claisen_mechanism cluster_reactants Reactants & Catalyst cluster_intermediates Intermediates cluster_products Products acetonitrile Acetonitrile (CH3CN) carbanion Acetonitrile Carbanion (-CH2CN) acetonitrile->carbanion Deprotonation base Base (e.g., EtO-) base->carbanion ester Ethyl 2,4-Difluorobenzoate tetrahedral_int Tetrahedral Intermediate ester->tetrahedral_int carbanion->tetrahedral_int Nucleophilic Attack product 2,4-Difluorobenzoyl- acetonitrile tetrahedral_int->product Elimination alkoxide Ethoxide (EtO-) tetrahedral_int->alkoxide

Safety Operating Guide

Navigating the Safe Disposal of 2,4-Difluorobenzoylacetonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Difluorobenzoylacetonitrile, a halogenated organic compound. Adherence to these protocols is critical for regulatory compliance and the well-being of laboratory personnel.

Hazard Profile and Safety Data

Due to its chemical structure, this compound is classified as a halogenated organic waste.[3][4] Such compounds are known for their potential toxicity upon inhalation and ingestion.[3] Therefore, they must be segregated from other waste streams and disposed of according to specific protocols for halogenated organic materials.[4][5]

Hazard Classification (Extrapolated)DescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Expected to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2]Work in a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE).[3]
Skin Corrosion/Irritation May cause skin irritation.[1][2]Wear chemical-resistant gloves and a lab coat.
Eye Damage/Irritation May cause serious eye irritation.[1][2]Wear chemical splash goggles or a face shield.
Environmental Hazard Avoid release to the environment. Halogenated organic compounds can be persistent and harmful to aquatic life.Collect and dispose of as hazardous waste. Do not pour down the drain.[5]

Experimental Protocol for Disposal

The standard and recommended method for the disposal of halogenated organic waste is high-temperature incineration conducted by a licensed hazardous waste disposal service.[4][6] This ensures the complete destruction of the compound and prevents environmental contamination.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Identify all waste containing this compound as "Halogenated Organic Waste."[3][4]

    • This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste to avoid dangerous reactions and to ensure proper disposal.[5][7]

  • Waste Collection:

    • Use a designated, clearly labeled, and chemically compatible waste container with a secure, tight-fitting lid. Polyethylene containers are often suitable.[6][8]

    • The label must clearly state "Halogenated Organic Waste" and list all chemical constituents with their approximate percentages.[6]

    • Store the waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment to mitigate spills.[9]

  • Spill Management:

    • In case of a spill, immediately alert personnel in the area and ensure proper ventilation, preferably within a chemical fume hood.[9]

    • Remove all sources of ignition.[9]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[9]

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[9]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the halogenated organic waste.[9]

    • Never dispose of this compound down the drain or in the regular trash.[5]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Procedures cluster_disposal Professional Disposal cluster_spill Spill Management A Generate Waste (this compound) B Identify as 'Halogenated Organic Waste' A->B Classification C Segregate from Other Waste Streams B->C Segregation D Collect in Labeled, Compatible Container C->D Collection E Store in Satellite Accumulation Area D->E Storage F Schedule Pickup with Licensed Waste Disposal Service E->F Coordination G Transport to Hazardous Waste Facility F->G Logistics H High-Temperature Incineration G->H Final Disposal Spill Spill Occurs Contain Contain with Inert Absorbent Spill->Contain Collect Collect Waste & Decontaminate Contain->Collect DisposeSpill Dispose as Hazardous Waste Collect->DisposeSpill DisposeSpill->D Add to Waste Container

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,4-Difluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2,4-Difluorobenzoylacetonitrile. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance for all researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to prevent exposure. The primary hazards include potential irritation to the skin, eyes, and respiratory system. Ingestion is also harmful.[1][2] A comprehensive PPE strategy is mandatory to minimize exposure risk.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH standards. A face shield provides additional protection against splashes.[1][3]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended. Gloves must be inspected before use to ensure their integrity.[3]
Body Protection Laboratory Coat and Closed-Toe ShoesA standard laboratory coat should be worn. Closed-toe shoes are required to protect the feet from potential spills.[3]
Respiratory Protection Fume Hood or RespiratorAll handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][3] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved air-purifying respirator should be used.[4]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

2.1. Pre-Operational Checks:

  • Verify Ventilation: Ensure the chemical fume hood is functioning correctly.

  • Assemble PPE: Don all required PPE as specified in Table 1.

  • Prepare Workspace: Clear the workspace of any unnecessary items and ensure emergency equipment (eyewash station, safety shower) is accessible.

2.2. Handling Procedures:

  • Dispensing: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contamination: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]

  • Container Management: Keep the container tightly closed when not in use.[1]

2.3. Post-Handling:

  • Decontamination: Thoroughly wash hands and any exposed skin after handling.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Dispose of single-use items properly.

Emergency Procedures

Table 2: First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][2]
Skin Contact Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: This compound may be classified as hazardous waste. Consult local, state, and federal regulations for proper classification.

  • Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant.[2][4][5] All disposal practices must be in compliance with all Federal, State/Provincial, and local laws and regulations.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Operation B Don Personal Protective Equipment (PPE) A->B C Prepare and Clear Workspace B->C D Dispense Chemical in Fume Hood C->D E Perform Experimental Procedure D->E F Decontaminate Workspace E->F G Doff and Dispose of PPE F->G H Dispose of Chemical Waste G->H

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.